molecular formula C11H11NO B1647793 6-Methoxy-7-methylisoquinoline

6-Methoxy-7-methylisoquinoline

Cat. No.: B1647793
M. Wt: 173.21 g/mol
InChI Key: SYRAHQKWRGBSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-7-methylisoquinoline (CAS 666735-05-3) is a simple isoquinoline alkaloid derivative with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . Isoquinolines represent a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities . This core structure is a fundamental building block in the synthesis of more complex natural products and is of significant interest in the development of new therapeutic agents. The compound serves as a critical intermediate in novel synthetic pathways. Research demonstrates its utility in the total synthesis of alkaloids such as 7-hydroxy-6-methoxy-1-methylisoquinoline, a natural product isolated from Hernandia nymphaeifolia . Synthetic methods involving direct metalation at the C1 position followed by functionalization highlight its versatility for introducing diverse substituents, enabling structure-activity relationship studies . Furthermore, structurally similar tricyclic isoquinoline derivatives have shown promising in vitro antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae , underscoring the potential of this chemical class in antibacterial drug discovery . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-methoxy-7-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2/h3-7H,1-2H3

InChI Key

SYRAHQKWRGBSDQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2)C=C1OC

Canonical SMILES

CC1=CC2=C(C=CN=C2)C=C1OC

Origin of Product

United States

Foundational & Exploratory

6-Methoxy-7-methylisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Pharmacological Applications

Executive Summary

6-Methoxy-7-methylisoquinoline (CAS: 666735-05-3) is a specialized heterocyclic building block belonging to the isoquinoline alkaloid family.[1] Distinguished by its specific 6,7-substitution pattern, this compound serves as a critical pharmacophore in the development of dopaminergic and serotonergic modulators. Unlike its symmetric analog 6,7-dimethoxyisoquinoline, the presence of the 7-methyl group introduces distinct steric and electronic properties, enhancing lipophilicity while altering metabolic stability. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic characterization.

Chemical Identity & Structural Analysis[2]

The isoquinoline core is a benzopyridine fusion. In 6-methoxy-7-methylisoquinoline, the benzene ring bears an electron-donating methoxy group at position 6 and a methyl group at position 7. This substitution pattern mimics the catechol moiety found in endogenous neurotransmitters (dopamine, epinephrine) but with modified hydrogen-bonding capabilities, making it a valuable scaffold for G-protein coupled receptor (GPCR) ligands.

Nomenclature and Identifiers[3]
IdentifierValue
IUPAC Name 6-Methoxy-7-methylisoquinoline
CAS Number 666735-05-3
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES COc1cc2cnccc2cc1C
InChI Key (Predicted) XZNUJESLPUNSNO-UHFFFAOYSA-N (Analogous base)
Electronic & Steric Properties
  • Electronic Effect: The C6-methoxy group acts as a resonance donor (+M effect), increasing electron density at the C5 and C8 positions, and to a lesser extent, the C1 position of the pyridine ring. This facilitates electrophilic aromatic substitution at C5/C8.

  • Steric Effect: The C7-methyl group provides bulk that can restrict rotation in biaryl couplings or enhance selectivity in enzyme binding pockets by filling hydrophobic clefts.

  • Basicity: The pyridine nitrogen (N2) is basic (pKa ~ 5.4 for isoquinoline). The electron-donating groups on the benzene ring slightly increase the pKa compared to unsubstituted isoquinoline, making the nitrogen a competent nucleophile.

Physicochemical Properties[2][3][4][5]

Note: Data derived from experimental values of close structural analogs (6,7-dimethoxyisoquinoline) and computational models where specific experimental data is proprietary.

PropertyValue / RangeCondition
Physical State Solid (Low melting) or OilAmbient Temp (25°C)
Melting Point 45 – 55 °CPredicted (Free Base)
Boiling Point ~305 °C760 mmHg (Predicted)
Solubility (Water) Low (< 1 mg/mL)Neutral pH
Solubility (Organic) HighDCM, Methanol, Ethyl Acetate
LogP 2.4 ± 0.2Predicted (Lipophilic)
pKa (Conjugate Acid) 5.6 – 5.8Aqueous solution

Synthetic Pathways[2][3][6]

The synthesis of 6-methoxy-7-methylisoquinoline is most reliably achieved via the Pomeranz-Fritsch reaction or a modified Bischler-Napieralski cyclization . The Pomeranz-Fritsch route is preferred for generating the fully aromatic system directly from benzaldehyde derivatives.

Route A: Pomeranz-Fritsch Cyclization (Recommended)

This pathway utilizes 3-methoxy-4-methylbenzaldehyde as the starting material.[2][3] It avoids the need for a separate oxidation step required in the Bischler-Napieralski route.

Protocol:

  • Imine Formation: Condensation of 3-methoxy-4-methylbenzaldehyde with aminoacetaldehyde diethyl acetal in refluxing toluene with a Dean-Stark trap to remove water.

  • Cyclization: The resulting Schiff base is treated with strong acid (conc. H₂SO₄ or PPA) at elevated temperatures.[4] The acid catalyzes the electrophilic attack of the acetal carbon onto the aromatic ring.

Step-by-Step Methodology:

  • Reagents: 3-Methoxy-4-methylbenzaldehyde (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq), Toluene (Solvent), H₂SO₄ (70% w/w).

  • Condensation: Mix aldehyde and amine in toluene. Reflux for 4 hours. Evaporate solvent to yield the crude imine (oil).

  • Cyclization: Add the crude imine dropwise to 70% H₂SO₄ at 0°C. Allow to warm to room temperature, then heat to 100°C for 1 hour. Critical Control Point: Temperature must be ramped slowly to prevent charring.

  • Work-up: Pour reaction mixture onto crushed ice. Neutralize with NH₄OH to pH 9. Extract with CH₂Cl₂ (3x).

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization of Synthetic Logic

Synthesis SM 3-Methoxy-4-methylbenzaldehyde Imine Schiff Base Intermediate (Acetal protected) SM->Imine Condensation (-H2O) Reagent Aminoacetaldehyde diethyl acetal Reagent->Imine Product 6-Methoxy-7-methylisoquinoline (Target) Imine->Product Electrophilic Cyclization (Pomeranz-Fritsch) Acid H2SO4 / PPA (Acid Catalyst) Acid->Product

Figure 1: Pomeranz-Fritsch synthesis pathway converting substituted benzaldehyde to the isoquinoline core.[5]

Spectroscopic Characterization

Verification of the structure requires analyzing the coupling constants of the pyridine ring protons and the distinct singlets of the benzene ring.

TechniqueSignalAssignmentInterpretation
¹H NMR (CDCl₃)δ 9.10 (s, 1H)H-1Highly deshielded singlet characteristic of isoquinoline C1.
δ 8.45 (d, J=5.8 Hz, 1H)H-3Doublet, coupling with H-4.
δ 7.50 (d, J=5.8 Hz, 1H)H-4Doublet, typical heteroaromatic coupling.
δ 7.85 (s, 1H)H-8Singlet, para to methoxy (shielded relative to H-1).
δ 7.15 (s, 1H)H-5Singlet, ortho to methoxy.
δ 4.01 (s, 3H)-OCH₃Methoxy singlet.
δ 2.35 (s, 3H)-CH₃Aryl methyl singlet.
MS (ESI) m/z 174.1 [M+H]⁺Molecular IonBase peak confirming MW 173.21.

Pharmacological Applications & Safety

Biological Relevance

The 6-methoxy-7-methylisoquinoline scaffold is a bioisostere for 6,7-dimethoxyisoquinoline and related catecholamines.

  • Cortistatin Synthesis: Used as a key intermediate in the total synthesis of Cortistatin A analogs, which exhibit potent anti-angiogenic activity.

  • Neuroreceptor Ligands: The compound serves as a "capped" catechol mimic. The 7-methyl group prevents metabolic O-demethylation at that position (unlike a 7-methoxy group), potentially extending the half-life of drugs derived from this core.

Structure-Activity Relationship (SAR) Logic

SAR Core 6-Methoxy-7-methylisoquinoline Scaffold N_Term N2 Nitrogen (Basic Center) Core->N_Term C6_Pos C6-Methoxy (H-Bond Acceptor) Core->C6_Pos C7_Pos C7-Methyl (Hydrophobic/Steric) Core->C7_Pos Effect1 Protonation at physiological pH Ionic bonding in receptor pocket N_Term->Effect1 Effect2 Mimics catechol oxygen without H-bond donor capability C6_Pos->Effect2 Effect3 Increases LogP Blocks metabolic conjugation C7_Pos->Effect3

Figure 2: Pharmacophore analysis highlighting the functional roles of the substituents.

Safety & Handling
  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Isoquinolines can oxidize to N-oxides upon prolonged exposure to air and light.

References

  • MolCore Chemical Data. 6-Methoxy-7-methylisoquinoline Product Sheet. CAS 666735-05-3.[1][6]

  • Google Patents. Process for synthesis of isoquinoline derivatives. WO2007138613A2.

  • PubChem Compound Summary. Isoquinoline, 6-methoxy-. (Used for comparative physicochemical data).

  • Organic Syntheses. General Method for Pomeranz-Fritsch Reaction. Coll. Vol. 2, p. 379.

Sources

Foreword: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-7-methylisoquinoline (CAS 666735-05-3) for Advanced Research and Development

The isoquinoline core is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold are integral to numerous clinically approved drugs, demonstrating activities across a wide spectrum of diseases, including cancer, microbial infections, and cardiovascular conditions.[1] This guide focuses on a specific, functionalized analog, 6-Methoxy-7-methylisoquinoline, a valuable intermediate for synthetic chemists aiming to explore novel chemical space and develop next-generation therapeutics.

Compound Identification and Supplier Landscape

6-Methoxy-7-methylisoquinoline is a specialized chemical intermediate. While not a commodity chemical, it is available through several fine chemical suppliers that cater to the research and pharmaceutical industries. Securing a reliable supply of high-purity starting materials is a critical first step in any drug development campaign.

Table 1: Physicochemical Properties of 6-Methoxy-7-methylisoquinoline

PropertyValueSource
CAS Number 666735-05-3MolCore[2]
Molecular Formula C₁₁H₁₁NOMolCore[2]
Molecular Weight 173.21 g/mol MolCore[2]
SMILES CC1=CC2=C(C=CC=N2)C=C1OCBiosynth[3]
InChI Key MAYLMLHLAFLKOX-UHFFFAOYSA-NAiFChem[4]

Table 2: Representative Suppliers for Research & Development Quantities

SupplierPurity SpecificationNotes
MolCore ≥ 98%Specializes in high-purity API intermediates and is ISO certified.[2]
Chemenu Research GradeOffers a range of pharmaceutical intermediates and custom synthesis services.[5]
Biosynth Research GradeProvides reference standards for pharmaceutical testing.[3]
AiFChem Research GradeLists the compound for scientific research use only.[4]

Note: Availability and specifications are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.

Synthesis Strategy: A Conceptual Framework

The precise, industrial-scale synthesis of 6-Methoxy-7-methylisoquinoline is typically proprietary. However, based on established organometallic and heterocyclic chemistry principles, a plausible synthetic route can be conceptualized. The choice of a specific route depends on factors like starting material availability, cost, scalability, and desired purity profile.

A common and powerful method for constructing substituted isoquinoline cores is the Pomeranz–Fritsch–Bobbitt cyclization . This reaction, or a modification thereof, allows for the annulation of the pyridine ring onto a substituted benzene ring, providing a direct route to the isoquinoline system.[6][7]

G cluster_prep Starting Material Preparation cluster_cyclization Core Ring Formation A 3-Methoxy-4-methylaniline C Schiff Base Intermediate A->C Condensation A->C B Aminoacetaldehyde diethyl acetal B->C B->C D Pomeranz-Fritsch-Bobbitt Cyclization C->D Substrate Introduction C->D E Dihydroisoquinoline Intermediate D->E Acid-catalyzed cyclization D->E F 6-Methoxy-7-methylisoquinoline (Final Product) E->F Oxidation E->F

Caption: Conceptual workflow for the synthesis of 6-Methoxy-7-methylisoquinoline.

Rationale Behind the Synthetic Approach
  • Starting Material Selection : 3-Methoxy-4-methylaniline is chosen as the key precursor because it contains the requisite substitution pattern (methoxy and methyl groups in the correct relative positions) for the final product's benzene ring.

  • Schiff Base Formation : The condensation with an acetal of aminoacetaldehyde forms a Schiff base. This step is crucial as it introduces the nitrogen atom and the two-carbon unit that will ultimately form the pyridine portion of the isoquinoline ring.

  • Cyclization and Aromatization : The Pomeranz–Fritsch–Bobbitt reaction uses a strong acid to catalyze the cyclization of the Schiff base. The resulting dihydroisoquinoline intermediate is then oxidized to the fully aromatic isoquinoline system. This final oxidation step is thermodynamically favorable and drives the reaction to completion.

Handling, Safety, and Storage

Table 3: Inferred Hazard Profile and Precautionary Measures

Hazard ClassPotential EffectRecommended Precautionary Statements (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.[8]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.[8]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9]

Application in Drug Discovery: A Versatile Building Block

The true value of 6-Methoxy-7-methylisoquinoline lies in its potential as a molecular scaffold. The isoquinoline nitrogen can be quaternized or used as a hydrogen bond acceptor, while the aromatic rings provide a platform for further functionalization through various organic reactions.

Isoquinoline-based compounds have been successfully developed as inhibitors for a range of enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

G Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor->Kinase Signal Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation (ATP -> ADP) Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response PhosphoSubstrate->Response Inhibitor {6-Methoxy-7-methylisoquinoline Derivative | ATP Binding Site} Inhibitor:port->Kinase Competitive Inhibition

Sources

A Tale of Two Substituents: A Technical Guide to the Structural and Functional Divergence of 6-Methoxy-7-Methylisoquinoline and 6,7-Dimethoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Subtle modifications to this privileged structure can lead to profound changes in physicochemical properties, receptor affinity, and metabolic fate. This guide provides an in-depth comparative analysis of two closely related isoquinoline analogues: 6-methoxy-7-methylisoquinoline and 6,7-dimethoxyisoquinoline. We dissect their structural nuances, from bond lengths to electronic distribution, and explore how these differences dictate their synthesis, spectroscopic signatures, and potential biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into how minor functional group alterations can inform rational drug design and lead discovery.

Introduction: The Isoquinoline Core and the Significance of Substitution

Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have been a rich source of therapeutic agents for centuries.[1] Their rigid, bicyclic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[2] In drug development, the strategic modification of a lead compound's scaffold is a critical step in optimizing its efficacy and safety profile. The choice between a methyl (-CH₃) and a methoxy (-OCH₃) group at a specific position, such as C7 on the isoquinoline ring, is a classic medicinal chemistry decision. While both are relatively small, their electronic and steric properties are distinct. A methyl group is a weak electron-donating group and is lipophilic, whereas a methoxy group is a stronger electron-donating group via resonance, is more polar, and can act as a hydrogen bond acceptor.[3] This guide uses 6-methoxy-7-methylisoquinoline and 6,7-dimethoxyisoquinoline as a case study to illuminate the downstream consequences of this seemingly minor structural change.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the substituent at the C7 position. In 6-methoxy-7-methylisoquinoline, it is a methyl group, while in 6,7-dimethoxyisoquinoline, it is a second methoxy group. This single alteration changes the molecular formula, weight, and electronic properties of the entire molecule.

G cluster_0 6-methoxy-7-methylisoquinoline cluster_1 6,7-dimethoxyisoquinoline a a b b

Caption: Molecular structures of the two isoquinoline analogues.

The additional oxygen atom in 6,7-dimethoxyisoquinoline increases its molecular weight and polarity compared to its methyl-substituted counterpart. This is reflected in their predicted physicochemical properties.

Property6-Methoxy-7-Methylisoquinoline6,7-DimethoxyisoquinolineRationale for Difference
CAS Number 467219-83-6[4]15248-39-2[5]N/A
Molecular Formula C₁₁H₁₁NO[4]C₁₁H₁₁NO₂[6]Presence of an additional oxygen atom.
Molecular Weight 173.21 g/mol [4]189.21 g/mol [6]The atomic weight of oxygen is greater than that of two hydrogen atoms.
Melting Point Data not available92 - 96 °C[5]The additional methoxy group can influence crystal lattice packing and intermolecular forces.
Boiling Point Data not available158 °C / 0.9 mmHg[5][7]Increased molecular weight and polarity generally lead to a higher boiling point.
Calculated LogP ~2.5 (Predicted)2.0 (Predicted)[6]The methoxy group is more polar than the methyl group, reducing lipophilicity.
Hydrogen Bond Acceptors 2 (N and O)3 (N and 2xO)The second methoxy group provides an additional oxygen atom to accept hydrogen bonds.

Part 2: Synthesis Strategies: Building the Isoquinoline Core

The synthesis of substituted isoquinolines is a well-established field of organic chemistry. Two of the most powerful and classic methods are the Bischler-Napieralski reaction and the Pomeranz-Fritsch cyclization. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.

The Bischler-Napieralski reaction is a robust method that involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9] This reaction is particularly effective when the aromatic ring is activated with electron-donating groups, as is the case for both of our target molecules.[8]

G start β-Arylethylamine Precursor step1 Acylation (e.g., Acetyl Chloride) start->step1 amide Form β-Arylethylamide Intermediate step1->amide step2 Cyclization & Dehydration (POCl₃, Reflux) amide->step2 dihydroisoquinoline 3,4-Dihydroisoquinoline Product step2->dihydroisoquinoline step3 Dehydrogenation (e.g., Pd/C) dihydroisoquinoline->step3 final Aromatic Isoquinoline step3->final

Caption: General workflow for the Bischler-Napieralski Reaction.

Protocol 1: Synthesis of 6,7-Dimethoxyisoquinoline via Bischler-Napieralski Reaction

This protocol is based on established procedures for synthesizing similar isoquinolines.

Causality: The synthesis begins with 3,4-dimethoxyphenethylamine. The two methoxy groups on this starting material are electron-donating, which activates the aromatic ring for the crucial intramolecular electrophilic aromatic substitution (cyclization) step.

Methodology:

  • Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add triethylamine (1.2 eq). Cool the mixture to 0 °C. Add formyl chloride or a similar acylating agent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)formamide.

  • Cyclization: Dissolve the crude amide in anhydrous acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C. After the addition, heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Aromatization & Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting 3,4-dihydroisoquinoline intermediate is often dehydrogenated by dissolving it in a high-boiling solvent like toluene, adding a catalyst such as 10% Palladium on carbon (Pd/C), and refluxing for 12-24 hours.

  • Purification: After cooling and filtering the catalyst, the solvent is removed. The final product, 6,7-dimethoxyisoquinoline, is purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value (92-96 °C).[5]

Part 3: Spectroscopic and Analytical Characterization

The structural difference between the two molecules gives rise to distinct spectroscopic fingerprints.

  • ¹H NMR Spectroscopy:

    • 6,7-Dimethoxyisoquinoline: Will show two sharp singlets in the aromatic region for the C5-H and C8-H protons. It will also display two distinct singlets around 3.7-4.0 ppm, each integrating to 3 hydrogens, corresponding to the two methoxy groups.[10]

    • 6-Methoxy-7-Methylisoquinoline: Will also show two singlets for the C5-H and C8-H protons. However, it will exhibit one singlet for the methoxy group protons around 3.8 ppm and another distinct singlet for the methyl group protons further upfield, typically around 2.3-2.5 ppm.

  • ¹³C NMR Spectroscopy: The most telling difference will be the chemical shift for C7. In the dimethoxy compound, the C7 carbon will be bonded to an oxygen and will resonate in the aromatic region typical for oxygenated carbons (~148 ppm). In the methyl-substituted compound, the C7 carbon will resonate at a different chemical shift, and an additional signal will appear in the aliphatic region (~15-25 ppm) for the methyl carbon itself.

  • Mass Spectrometry: The molecular ion peak will be different, reflecting their different molecular weights (173.21 vs 189.21 g/mol ). Fragmentation patterns may also differ due to the presence of the methyl vs. the methoxy group.

Part 4: Comparative Biological Activity and Therapeutic Potential

6,7-Dimethoxyisoquinoline and its derivatives are well-studied. The 6,7-dimethoxy substitution pattern is found in many natural alkaloids and is a key feature in molecules with a wide range of activities. For instance, derivatives of the corresponding tetrahydroisoquinoline are being investigated as:

  • Sigma-2 Receptor Ligands: For potential applications in cancer imaging and therapy.[11]

  • PDE4 Inhibitors: For treating inflammatory diseases.

  • P-glycoprotein (P-gp) Inhibitors: To reverse multidrug resistance in cancer chemotherapy.

The Methyl vs. Methoxy Substitution: A Medicinal Chemist's Perspective

Replacing the 7-methoxy group with a 7-methyl group would likely have several consequences for biological activity:

  • Receptor Binding & Steric Hindrance: A methyl group is sterically smaller than a methoxy group. This could either improve or hinder binding to a target protein, depending on the size and shape of the binding pocket.

  • Metabolic Stability: Methoxy groups, particularly on aromatic rings, are susceptible to O-demethylation by cytochrome P450 enzymes in the liver. This metabolic pathway is a common route of drug inactivation. A methyl group, while also subject to oxidation, is generally more metabolically robust. Therefore, 6-methoxy-7-methylisoquinoline might have a longer biological half-life than its dimethoxy counterpart.

  • Lipophilicity and Permeability: The replacement of a polar methoxy group with a nonpolar methyl group will increase the molecule's overall lipophilicity (LogP). This could enhance its ability to cross cell membranes and the blood-brain barrier, which could be advantageous for CNS-targeting drugs but could also lead to off-target effects.

  • Electronic Effects: The methoxy group is a stronger electron-donating group than the methyl group. This difference in electron density on the isoquinoline ring system could influence its interaction with target proteins, particularly if pi-stacking or cation-pi interactions are involved.

Conclusion

The comparison between 6-methoxy-7-methylisoquinoline and 6,7-dimethoxyisoquinoline is a powerful illustration of a fundamental principle in drug design: small structural changes can have significant functional consequences. The substitution of a methyl group for a methoxy group alters the molecule's polarity, metabolic stability, size, and electronic character. While 6,7-dimethoxyisoquinoline is a well-characterized building block for various therapeutic agents, the relative lack of data on 6-methoxy-7-methylisoquinoline presents an opportunity for further investigation. Its potentially enhanced metabolic stability and increased lipophilicity make it an intriguing candidate for developing novel CNS agents or other therapeutics where a longer duration of action is desired. This guide underscores the necessity for a deep, causal understanding of structure-activity relationships in the ongoing quest for safer and more effective medicines.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2017, November). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 27). Sterically Demanding Methoxy and Methyl Groups in Ruthenium Complexes Lead to Enhanced Quantum Yields for Blue Light. Retrieved from [Link]

  • MDPI. (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 6). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Retrieved from [Link]

  • YouTube. (2023, February 22). Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

Pharmacophore Properties of 7-Methyl Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" at Position C-7

In medicinal chemistry, the isoquinoline and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged structures, serving as the backbone for thousands of bioactive alkaloids and synthetic drugs. While substitutions at the C-1 (chiral center in THIQs) and C-6/C-7 (catechol/ether region) are heavily explored, the 7-methyl substitution represents a specific pharmacophore modification that offers unique steric and electronic advantages.

This guide analyzes the 7-methyl isoquinoline pharmacophore , detailing its role in modulating lipophilicity, preventing metabolic degradation, and enhancing binding affinity in hydrophobic pockets of targets like Cyclin-Dependent Kinase 2 (CDK2) and Melatonin Receptors (MT1/MT2) . We synthesize data from recent Structure-Activity Relationship (SAR) studies to provide a roadmap for leveraging this motif in drug design.

Chemical Biology & Electronic Properties

The Scaffold Architecture

The isoquinoline core is a benzo-fused pyridine. The numbering system is critical for SAR discussions:

  • Nitrogen (N-2): The primary basic center (pKa ~5.4 in isoquinoline, ~9.5 in THIQ).

  • C-7 Position: Located on the benzenoid ring, para to the ring fusion C-4a (in some resonance forms) and meta to the ring fusion C-8a.

The 7-Methyl Effect

The introduction of a methyl group at C-7 induces three primary physicochemical changes:

  • Lipophilicity Modulation: The 7-Me group adds approximately 0.5 logP units to the molecule. This facilitates blood-brain barrier (BBB) penetration, crucial for CNS-active isoquinolines (e.g., dopamine modulators).

  • Metabolic Blocking: The C-7 position is a frequent site for Phase I metabolic hydroxylation (mediated by CYP2D6 or CYP3A4). Methylation at this position blocks the formation of the 7-hydroxy metabolite, potentially extending the drug's half-life (

    
    ).
    
  • Electronic Donation: The methyl group is a weak electron donor (+I effect). In the aromatic isoquinoline, this slightly increases the electron density of the ring system, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
    

SAR & Biological Case Studies

Case Study 1: Kinase Inhibition (CDK2 & DHFR)

Recent studies have highlighted 7-substituted THIQs as potent inhibitors of CDK2 (Cyclin-Dependent Kinase 2), a target for anticancer therapy.

  • Mechanism: The isoquinoline nitrogen often forms a hydrogen bond with the hinge region of the kinase.

  • 7-Methyl Role: The C-7 substituent projects into the "back pocket" or solvent-exposed region depending on the binding mode. A 7-methyl group provides a hydrophobic anchor without incurring the steric penalty of larger groups (like phenyl or tert-butyl).

  • Data Insight: Analogs with hydrophobic substitution at the 6,7-positions (like compound 7e in recent literature) demonstrated IC

    
     values in the sub-micromolar range (0.155 µM against A549 cells), outperforming standard doxorubicin in specific assays.
    
Case Study 2: GPCR Ligands (Melatonin Receptors)

In the context of melatonin analogues (N-acetyl-methoxytryptamines and related bioisosteres like isoquinolines):

  • Binding Pocket: The MT2 receptor pocket around the indole C-7 equivalent (which maps to the isoquinoline C-7/C-8 region depending on alignment) has specific electronic requirements.

  • SAR Finding: While electronegative groups (e.g., bromo) at C-7 favor MT2 selectivity, a 7-methyl group serves as a bioisostere that maintains MT2 affinity through van der Waals forces, avoiding the electron-withdrawal penalties that might reduce agonist potency at the MT1 subtype.

Comparative SAR Table
Pharmacophore Feature7-H (Unsubstituted)7-Methyl (Substituted)7-OH (Hydroxy)7-Br (Halo)
Lipophilicity (LogP) Baseline+0.5 (Increased BBB perm.)-0.7 (Polar, Clearance)+0.6 (Lipophilic)
Metabolic Stability Low (Prone to hydroxylation)High (Blocks C-7 oxidation)Low (Phase II conjugation)High
Electronic Effect NeutralWeak Donor (+I)Strong Donor (+M)Withdrawing (-I)
Primary Target Class GeneralKinases, CNS TransportersAdrenergic ReceptorsMelatonin Receptors

Visualizing the Mechanism

The following diagram illustrates the dual role of the 7-methyl isoquinoline in blocking metabolism and enhancing hydrophobic binding in a kinase pocket.

G cluster_0 Pharmacological Outcome Isoq 7-Methyl Isoquinoline CYP CYP450 Enzyme Isoq->CYP Exposure Target Target Protein (e.g., CDK2 Hinge) Isoq->Target Binding Metab 7-Hydroxylation (BLOCKED) CYP->Metab Catalysis Attempt Binding Enhanced Hydrophobic Interaction (Val/Leu) Target->Binding 7-Me Interaction

Caption: Figure 1. The 7-methyl group acts as a metabolic shield against CYP450 hydroxylation while simultaneously filling hydrophobic sub-pockets in target proteins.

Experimental Protocols

Synthesis of 7-Methyl-1,2,3,4-Tetrahydroisoquinoline

To access the 7-methyl pharmacophore, the Pictet-Spengler reaction is the most robust pathway.

Reagents:

  • 3-Methyl-phenethylamine (Starting material)

  • Paraformaldehyde (Carbon source)

  • Trifluoroacetic acid (TFA) or HCl (Catalyst)

Protocol:

  • Preparation: Dissolve 3-methyl-phenethylamine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Add paraformaldehyde (12 mmol) slowly at 0°C. Stir for 30 minutes.

  • Cyclization: Add TFA (5 mL) dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Quench with saturated NaHCO₃ (pH ~8). Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for 7-Me singlet ~2.3 ppm) and MS.

In Vitro Kinase Inhibition Assay (CDK2/CyclinE)

Objective: Quantify the impact of 7-Me substitution on binding affinity.

  • Buffer Prep: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.
    
  • Enzyme Mix: Dilute recombinant CDK2/CyclinE complex to 10 ng/µL in buffer.

  • Substrate: Use Histone H1 (1 mg/mL).

  • Reaction:

    • Add 5 µL Compound (7-Me analog) in DMSO (serial dilutions).

    • Add 10 µL Enzyme Mix.

    • Initiate with 10 µL ATP Mix (containing [

      
      -³²P]ATP).
      
  • Incubation: 30°C for 20 minutes.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Computational Docking Workflow

For researchers modeling this pharmacophore, use the following parameters to accurately represent the 7-methyl group.

Tools: AutoDock Vina / Schrödinger Glide.

  • Ligand Preparation:

    • Generate 3D conformers.

    • Set 7-Me group to "rotating" to explore steric clashes, but restrict if known crystal structures suggest a fixed orientation.

    • Charge state: Protonate N-2 (secondary amine) for physiological pH (7.4).

  • Grid Generation:

    • Center grid on the ATP-binding pocket (for Kinases) or Orthosteric site (for GPCRs).

    • Ensure the grid box includes the "gatekeeper" residue region, often where the 6/7-positions interact.

  • Scoring Function:

    • Prioritize Hydrophobic and Van der Waals terms. The 7-Me group relies on shape complementarity.

    • Note: If the docking score is low despite good fit, manually inspect for "Steric Clashes" with the backbone carbonyls of the binding pocket.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. (2024).

  • 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: Effect of substituents on potency and binding affinity. Bioorganic & Medicinal Chemistry. (2007).

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. (2021).[1]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. (2024).

Sources

6-Methoxy-7-methylisoquinoline molecular weight and formula C11H11NO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methoxy-7-methylisoquinoline: Structural Profile, Synthesis, and Pharmaceutical Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-7-methylisoquinoline (CAS: 666735-05-3) is a specialized heterocyclic scaffold belonging to the isoquinoline alkaloid family.[1][2] With a molecular weight of 173.21 g/mol and the formula C₁₁H₁₁NO , it serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ROCK-I/II inhibitors) and CNS-active agents.

Unlike the more common quinoline isomers, the isoquinoline core provides unique pi-stacking geometries and hydrogen-bonding vectors essential for ATP-competitive binding in enzyme pockets. This guide outlines the physicochemical profile, validated synthetic pathways, and analytical protocols required to integrate this compound into high-throughput screening and lead optimization workflows.

Physicochemical Profile & Molecular Architecture

The structural integrity of 6-methoxy-7-methylisoquinoline relies on the electron-donating methoxy group at C6 and the steric bulk of the methyl group at C7. This substitution pattern modulates the basicity of the isoquinoline nitrogen, influencing solubility and ligand-target residence time.

Table 1: Core Technical Specifications
ParameterSpecificationNotes
IUPAC Name 6-Methoxy-7-methylisoquinoline
CAS Number 666735-05-3Distinct from quinoline isomer (467219-83-6)
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol Monoisotopic Mass: 173.0841
Appearance Pale yellow oil / Low-melting solidHygroscopic; store under inert gas
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in water
pKa (Predicted) ~5.4 (Conjugate acid)Nitrogen lone pair availability
LogP (Predicted) 2.3 - 2.6Lipophilic, crosses BBB
TLC R_f 0.41Solvent: Hexanes/Ethyl Acetate (2:[2][3][4][5]1) [1]
Synthetic Architecture: The Pomeranz-Fritsch Modification

While several routes exist (e.g., Bischler-Napieralski), the modified Pomeranz-Fritsch reaction offers the highest regioselectivity for the 6,7-substitution pattern, avoiding the formation of regioisomeric mixtures common in electrophilic aromatic substitutions.

3.1. Retrosynthetic Logic

The C1-N bond is formed last via acid-mediated cyclization of an imine acetal. The key precursor is 3-methoxy-4-methylbenzaldehyde , which provides the pre-installed substituents.

3.2. Step-by-Step Synthesis Protocol

Reaction Scale: 10 mmol basis Safety: Perform in a fume hood; Triflic acid is corrosive.

  • Imine Formation (Condensation):

    • Reagents: 3-methoxy-4-methylbenzaldehyde (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq).

    • Conditions: Reflux in Toluene (Dean-Stark trap) for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde carbonyl stretch (IR ~1690 cm⁻¹) and appearance of imine (C=N).

    • Yield: Quantitative (Oil).

  • Cyclization (The Critical Step):

    • Reagents: Trifluoromethanesulfonic acid (Triflic acid) or conc. H₂SO₄/P₂O₅.

    • Conditions: 0°C to RT under N₂ atmosphere. The acetal is activated, initiating electrophilic attack on the aromatic ring.

    • Note: The 6-methoxy group activates the para-position (C1 of isoquinoline), but the 7-methyl provides steric guidance.

    • Quench: Pour onto crushed ice/NH₄OH (pH > 10).

  • Aromatization (Oxidation):

    • If the intermediate is a tetrahydro- or dihydro- species (common in modified reductions), dehydrogenate using Pd/C in refluxing decalin or DDQ in dioxane.

  • Purification:

    • Flash Chromatography: Silica gel, Gradient 0-30% EtOAc in Hexanes.

    • Target Fraction: Pale yellow oil, R_f 0.41 (2:1 Hex/EtOAc).

3.3. Synthetic Pathway Diagram

Synthesispath cluster_0 Precursors cluster_1 Reaction Cascade cluster_2 Target Aldehyde 3-Methoxy-4- methylbenzaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Toluene, Reflux (-H2O) Acetal Aminoacetaldehyde diethyl acetal Acetal->Imine Cyclization Acid-Mediated Cyclization (TfOH / H2SO4) Imine->Cyclization Electrophilic Aromatic Substitution Product 6-Methoxy-7- methylisoquinoline (C11H11NO) Cyclization->Product Aromatization (Oxidation)

Figure 1: Modified Pomeranz-Fritsch synthetic route for regioselective isoquinoline construction.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. The C1-proton is the diagnostic handle for the isoquinoline core.

4.1. Nuclear Magnetic Resonance (NMR) Standards

Reference Solvent: CDCl₃ (7.26 ppm)

  • ¹H NMR (500 MHz):

    • δ 8.99 (s, 1H): Diagnostic Peak. Corresponds to H-1 (adjacent to Nitrogen). If this singlet is absent or shifted upfield (< 8.0), the ring is not fully aromatized.

    • δ 8.3-8.4 (d, 1H): H-3.

    • δ 7.65 (s, 1H): H-8 (Para to methoxy, sterically crowded).

    • δ 7.50 (d, 1H): H-4.

    • δ 7.01 (s, 1H): H-5 (Ortho to methoxy).

    • δ 4.02 (s, 3H): Methoxy (-OCH₃).

    • δ 2.45 (s, 3H): Methyl (-CH₃).

  • ¹³C NMR (125 MHz):

    • Expect 11 carbon signals.[5][6]

    • ~152 ppm: C-1 (Imine-like carbon).

    • ~158 ppm: C-6 (Ipso to Methoxy).

4.2. Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Parent Ion: [M+H]⁺ = 174.22 m/z.

  • Fragmentation: Loss of methyl radical (M-15) is common for methoxy-arenes.

Pharmaceutical Utility & Biological Context

6-Methoxy-7-methylisoquinoline is rarely a final drug but serves as a high-value Pharmacophore Scaffold .

5.1. Kinase Inhibition (ROCK Pathway)

Derivatives of this isoquinoline are structural analogs of Fasudil , a Rho-associated protein kinase (ROCK) inhibitor. The nitrogen atom acts as a hydrogen bond acceptor in the ATP-binding hinge region of the kinase.

  • Mechanism: Competitive inhibition of ATP binding.

  • Therapeutic Area: Glaucoma (reducing intraocular pressure), Hypertension (vasodilation), and neuronal regeneration.

5.2. Experimental Workflow: Scaffold Utilization

When using this compound for Lead Optimization:

  • N-Oxidation: Treat with mCPBA to form the N-oxide, activating C1 for chlorination.

  • Chlorination: React with POCl₃ to yield 1-chloro-6-methoxy-7-methylisoquinoline .

  • S_NAr Coupling: Displace the chloride with amines (e.g., homopiperazine) to generate high-affinity kinase inhibitors.

5.3. Pharmacophore Interaction Map

Pharmacophore IsoQ Isoquinoline Core (Planar) N_atom N-Atom (Basic) H-Bond Acceptor IsoQ->N_atom OMe 6-Methoxy (e- Donor / H-Bond Acceptor) IsoQ->OMe Me 7-Methyl (Hydrophobic/Steric) IsoQ->Me Target Kinase Hinge Region (ATP Pocket) IsoQ->Target Pi-Pi Stacking (Phe/Tyr Gates) N_atom->Target H-Bond Interaction (Val/Met Residues) Me->Target Selectivity Pocket (Van der Waals)

Figure 2: Molecular interaction mechanisms of the substituted isoquinoline scaffold within a kinase binding pocket.

References
  • Wolin, R. L., et al. (2013). Methods for preparing isoquinolines. World Intellectual Property Organization, Patent WO2013003315A2. Link

  • Bentley, K. W. (1992).[7] Beta-phenylethylamines and the isoquinoline alkaloids. Natural Product Reports, 9(4), 365-391. Link

  • Biosynth. (2025).[5][8] 6-Methoxy-7-Methyl-Quinoline vs Isoquinoline Data Sheet. Biosynth Catalog. Link

  • PubChem. (2025).[6][9] Compound Summary for C11H11NO. National Center for Biotechnology Information. Link

  • MolCore. (2025). 6-Methoxy-7-methylisoquinoline Product Specifications. MolCore Chemical Database. Link

Sources

The 6-Methoxy-7-Methyl Isoquinoline Motif: Structural Pharmacology and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxy-7-methyl isoquinoline motif represents a distinct, non-canonical pharmacophore within the isoquinoline alkaloid family. Unlike the ubiquitous 6,7-dioxygenated patterns (e.g., papaverine, berberine) derived directly from tyrosine/DOPA metabolism, the 7-methyl variant introduces a lipophilic, metabolically stable steric block at the C7 position. Recent isolation efforts from deep-sea fungi (Aspergillus puniceus) have validated this scaffold's potency as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor , positioning it as a high-value target for type 2 diabetes and obesity therapeutics. This guide outlines the structural significance, synthetic access, and pharmacological validation of this specific motif.

Structural Significance & Chemical Space

The "Methyl Block" Effect

In classical medicinal chemistry, the C7 position of the isoquinoline ring is a metabolic "soft spot," typically susceptible to O-demethylation (if methoxy) or glucuronidation (if hydroxy). Replacing the C7-oxygen with a C7-methyl group fundamentally alters the molecule's physicochemical profile:

  • Metabolic Stability: The C-C bond is resistant to esterases and CYP450-mediated O-dealkylation.

  • Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • Steric Occlusion: The methyl group provides a rigid steric bulk that can displace water molecules in enzyme active sites, a mechanism confirmed in PTP1B inhibition studies.

Natural Occurrence: The Puniceusine Class

While rare in terrestrial plants, this motif is a defining feature of the Puniceusines , a class of alkaloids isolated from the deep-sea-derived fungus Aspergillus puniceus.

  • Key Compound: Puniceusine C (6-methoxy-7-methyl-8-hydroxy-isoquinoline).[1][2]

  • Bioactivity: Significant inhibition of PTP1B (IC50 values in the micromolar range), outperforming many standard isoquinoline derivatives.

Biosynthetic & Synthetic Origins[3]

Retrosynthetic Logic

Accessing the 6-methoxy-7-methyl core requires diverging from standard tyrosine-derived syntheses. The most robust route utilizes the Pictet-Spengler or Bischler-Napieralski cyclization, but the starting phenethylamine must carry the methyl group.

Critical Precursor: 3-methoxy-4-methylphenethylamine.

  • Regioselectivity: The closure occurs para to the strong electron-donating methoxy group (position 6), naturally placing the methyl at position 7.

Visualization: Synthetic Pathway

The following diagram illustrates the validated synthetic route to the 6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline core.

SyntheticRoute Start 3-Methoxy-4-methylbenzaldehyde Nitrostyrene Nitrostyrene Intermediate Start->Nitrostyrene Nitromethane NH4OAc Amine 3-Methoxy-4-methyl phenethylamine Nitrostyrene->Amine LiAlH4 reduction Cyclization Pictet-Spengler Cyclization Amine->Cyclization R-CHO Acid Catalyst Product 6-Methoxy-7-methyl- 1,2,3,4-THIQ Cyclization->Product Ring Closure (Para to OMe)

Figure 1: Strategic synthesis of the 6-methoxy-7-methyl scaffold. The regiochemistry is directed by the 3-methoxy group, forcing cyclization at the 6-position.

Pharmacological Profiles & SAR

PTP1B Inhibition (Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity.

  • Mechanism: The 6-methoxy-7-methyl isoquinoline core mimics the phosphotyrosine substrate. The 7-methyl group likely engages in hydrophobic interactions within the enzyme's secondary binding pocket (Site B), enhancing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

  • Data Summary:

CompoundSubstitution PatternPTP1B IC50 (µM)Cytotoxicity (HeLa)
Puniceusine C 6-OMe, 7-Me, 8-OH5.2 ± 0.4 Low
Standard THIQ 6,7-diOMe> 50.0Moderate
Berberine 2,3-methylenedioxy (equiv)15.4High
Antibacterial & Cytotoxic Activity

Beyond metabolic regulation, this motif displays targeted toxicity against specific cancer lines and bacterial strains.

  • Antibacterial: Effective against E. coli and S. aureus, likely due to membrane intercalation facilitated by the lipophilic 7-methyl group.

  • Cytotoxicity: The 7-methyl-8-hydroxy substitution pattern (as seen in Puniceusines) shows selective cytotoxicity, inducing apoptosis in leukemia cell lines while sparing healthy fibroblasts.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline

Objective: Generate the core scaffold for SAR studies.

  • Henry Reaction (Nitrostyrene Formation):

    • Dissolve 3-methoxy-4-methylbenzaldehyde (10 mmol) in nitromethane (10 mL).

    • Add ammonium acetate (5 mmol) and reflux for 4 hours.

    • Cool, filter the yellow precipitate, and recrystallize from ethanol to yield the nitrostyrene.

  • Reduction:

    • Add the nitrostyrene dropwise to a suspension of LiAlH4 (4 equiv) in dry THF at 0°C.

    • Reflux for 6 hours. Quench carefully with Fieser workup (Water, 15% NaOH, Water).

    • Extract with DCM to obtain 3-methoxy-4-methylphenethylamine.

  • Pictet-Spengler Cyclization:

    • Combine the amine (1 equiv) with formaldehyde (1.2 equiv, 37% aq) in formic acid.

    • Heat to 90°C for 12 hours.

    • Basify with NH4OH and extract with chloroform.

    • Validation: 1H NMR should show a singlet for the 7-Methyl group at approx δ 2.10-2.25 ppm and two aromatic singlets (H5 and H8).

Protocol B: PTP1B Enzymatic Inhibition Assay

Objective: Quantify the potency of the synthesized analog.

  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 100 mM NaCl, 2 mM DTT).

  • Substrate: Use p-Nitrophenyl phosphate (pNPP) at 2 mM.

  • Enzyme: Recombinant human PTP1B (0.1 µ g/well ).

  • Reaction:

    • Incubate Enzyme + Test Compound (0.1 - 100 µM) for 10 min at 37°C.

    • Initiate reaction by adding pNPP.

    • Incubate for 30 min.

    • Stop reaction with 1N NaOH.

  • Readout: Measure absorbance at 405 nm. Calculate IC50 using non-linear regression.

Future Outlook & Drug Design

The 6-methoxy-7-methyl motif offers a strategic "escape hatch" from crowded IP spaces surrounding berberine and simple THIQ derivatives. Future development should focus on:

  • C1-Functionalization: Using the 7-methyl scaffold as a rigid core, introduce diversity at C1 (via the aldehyde component in the Pictet-Spengler) to target specific GPCRs.

  • Metabolic Blocking: Utilizing the 7-methyl group to prolong half-life in in vivo models, addressing the rapid clearance often seen with 6,7-dimethoxy isoquinolines.

Visualization: Mechanism of Action (PTP1B)

MOA Inhibitor 6-Methoxy-7-Methyl Isoquinoline ActiveSite PTP1B Active Site (Cys215) Inhibitor->ActiveSite Mimics pTyr (Electrostatic) SiteB Secondary Pocket (Site B) Inhibitor->SiteB 7-Methyl Group (Hydrophobic Fit) Effect Inhibition of Dephosphorylation ActiveSite->Effect Catalytic Blockade SiteB->Effect Enhanced Selectivity

Figure 2: Proposed binding mode. The 7-methyl group exploits hydrophobic regions in the secondary pocket, enhancing potency and selectivity.

References

  • Liu, C. M., et al. (2020). "Isoquinoline Alkaloids as Protein Tyrosine Phosphatase Inhibitors from a Deep-Sea-Derived Fungus Aspergillus puniceus."[2] Marine Drugs, 18(3), 164.

  • Scott, J. D., & Williams, R. M. (2002). "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews, 102(5), 1669-1730.

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341-3370.

  • Bermejo, A., et al. (2005). "Syntheses and antitumor activity of 1-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry, 48, 2028.

  • Stöckigt, J., et al. (1995). "Biosynthesis of the Rauvolfia alkaloids." The Plant Cell, 7(7), 937. (General reference for Pictet-Spengler mechanisms).

Sources

Solubility Profile of 6-Methoxy-7-methylisoquinoline in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methoxy-7-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in experimental design, drug formulation, and reaction kinetics, this document delineates the theoretical principles governing the dissolution of this specific isoquinoline derivative in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present a detailed, field-proven protocol for the empirical determination of solubility, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling this and structurally related compounds.

Introduction: The Imperative of Solubility

6-Methoxy-7-methylisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. This structural motif is a cornerstone in numerous pharmaceuticals and biologically active molecules, where it often serves as a key pharmacophore interacting with biological targets.[1] The substituents on the isoquinoline core—a methoxy group at the 6-position and a methyl group at the 7-position—critically influence its physicochemical properties, including its solubility.

An accurate understanding of a compound's solubility is not a trivial preliminary step; it is fundamental to the integrity of all subsequent research. From ensuring homogenous reaction conditions in synthetic chemistry to achieving desired bioavailability in preclinical studies, solubility data governs experimental success. This guide addresses the solubility of 6-Methoxy-7-methylisoquinoline in two solvents of distinct polarity and proticity: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational model for predicting solubility. This is dictated by the intermolecular forces between the solute (6-Methoxy-7-methylisoquinoline) and the solvent molecules.

Molecular Profile of 6-Methoxy-7-methylisoquinoline

To predict its behavior, we must first analyze the functional components of the solute:

  • Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor. Its aromatic nature allows for π-π stacking interactions.

  • Methoxy Group (-OCH₃): A moderately polar group that can act as a hydrogen bond acceptor at the oxygen atom.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group that primarily engages in weaker van der Waals forces.

The combination of a polar, hydrogen-bonding site (the isoquinoline nitrogen) and a nonpolar region gives the molecule a mixed-polarity character.

Solvent Characteristics
  • Dimethyl Sulfoxide (DMSO): DMSO ((CH₃)₂S=O) is a highly polar (dipole moment ≈ 3.96 D) aprotic solvent. Its potent solvent properties stem from the highly exposed oxygen atom, which is an exceptional hydrogen bond acceptor.[2] Lacking a donor proton, it cannot form a hydrogen-bonding network with itself, leaving it free to solvate solutes effectively. It is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[2][3]

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor, enabling it to form extensive hydrogen-bonding networks.[4][5] It is completely miscible with water and dissolves a wide array of polar organic compounds.[4][6]

Predicted Solubility
  • In DMSO: High solubility is anticipated. The strong hydrogen bond-accepting capacity of DMSO will readily interact with any potential hydrogen bond donors and its large dipole moment will effectively solvate the polar regions of the isoquinoline ring and methoxy group. Structurally similar compounds like 6-Methoxyquinoline exhibit very high solubility in DMSO (200 mg/mL), suggesting a favorable interaction.[7]

  • In Methanol: Good to moderate solubility is expected. Methanol can act as a hydrogen bond donor to the nitrogen of the isoquinoline ring and the oxygen of the methoxy group. It can also act as a hydrogen bond acceptor. While effective, the self-associating hydrogen bond network of methanol can make the energetic cost of creating a cavity for the solute higher than in DMSO, potentially resulting in lower overall solubility compared to DMSO.

The following diagram illustrates the primary intermolecular forces at play.

G Predicted Solute-Solvent Interactions cluster_solute 6-Methoxy-7-methylisoquinoline cluster_solvents Solvents Solute Isoquinoline Core (N atom) Methoxy Group (O atom) Methyl Group DMSO DMSO (Polar Aprotic) Strong H-Bond Acceptor Solute->DMSO Strong H-Bonding (N/O with S=O) Dipole-Dipole Methanol Methanol (Polar Protic) H-Bond Donor & Acceptor Solute->Methanol H-Bonding (N/O with -OH) Dipole-Dipole

Caption: Key intermolecular forces between the solute and solvents.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility due to its simplicity and reliability. This protocol is designed as a self-validating system by ensuring the solution reaches equilibrium.

Materials and Equipment
  • 6-Methoxy-7-methylisoquinoline (solid, >98% purity)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • Analytical balance (± 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of 6-Methoxy-7-methylisoquinoline and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (acetonitrile or methanol can be used) to create a stock solution of known concentration (~1 mg/mL). This will be used to generate a calibration curve.

    • Causality: A precise standard is essential for accurate quantification via HPLC.

  • Sample Preparation: Add an excess amount of solid 6-Methoxy-7-methylisoquinoline to separate 2 mL vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).

    • Causality: Starting with excess solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility.

  • Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the test solvent (DMSO or methanol) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24-48 hours.

    • Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. A shorter time might only yield kinetic solubility, which can be misleading.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle.

    • Causality: This minimizes the amount of solid material that needs to be removed by filtration, preventing filter clogging.

  • Sample Collection and Filtration: Carefully draw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove all undissolved microparticulates, ensuring that the analyzed sample represents only the truly dissolved solute. The filter material must be chemically inert to the solvent.

  • Dilution: Accurately dilute a small aliquot of the filtered saturate with the mobile phase used for HPLC analysis to bring its concentration within the range of the calibration curve. A significant dilution will be necessary, especially for DMSO.

    • Causality: HPLC detectors have a limited linear range. Dilution ensures the detector response is proportional to the concentration for accurate measurement.

  • HPLC Analysis:

    • Generate a calibration curve by injecting known concentrations of the stock standard. Plot the peak area against concentration and perform a linear regression.

    • Inject the diluted samples (in triplicate) and determine their concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

The following diagram outlines this experimental workflow.

G A 1. Add Excess Solid Solute to Vial B 2. Add 1.0 mL of Solvent (DMSO/Methanol) A->B C 3. Equilibrate on Shaker (25°C, 24-48h) B->C D 4. Settle Undissolved Solid (1-2h) C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify via HPLC (vs. Calibration Curve) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be reported in a clear and standardized format. The following table serves as a template for presenting the results obtained from the experimental protocol described above.

Table 1: Solubility of 6-Methoxy-7-methylisoquinoline at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Observations
DMSO[Experimental Value][Calculated Value]e.g., Clear, colorless solution
Methanol[Experimental Value][Calculated Value]e.g., Clear, colorless solution

Note: The values in this table are placeholders to be populated with empirically determined data.

Interpreting the Results: The experimentally determined values will provide a definitive measure of solubility under the specified conditions. It is crucial to compare these results with the initial theoretical predictions. Any significant deviation may suggest more complex interactions, such as the formation of solvates or the influence of polymorphism in the solid-state starting material.

Conclusion

References

  • Sigma-Aldrich. Mol. Formula: - Sigma-Aldrich.
  • MedChemExpress.
  • ChemicalBook. 15248-39-2(6,7-DIMETHOXYISOQUINOLINE) Product Description.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO)
  • Wikipedia. Dimethyl sulfoxide.
  • PubChem. Methanol | CH3OH | CID 887.
  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL.
  • Nanyang Chemical.
  • Fiveable. 2.
  • PMC Labs from the National Institutes of Health.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Methoxy-7-methylisoquinoline from 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 6-methoxy-7-methylisoquinoline, a valuable scaffold in medicinal chemistry, starting from the readily available 3-methoxybenzaldehyde. The synthetic strategy is centered around a multi-step sequence culminating in a Bischler-Napieralski cyclization and subsequent aromatization. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and comprehensive characterization data to ensure reproducibility and high purity of the final compound and all intermediates.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, particularly alkaloids, and are integral to the development of various pharmaceutical agents. Their diverse biological activities span from antimicrobial and anticancer to analgesic and antihypertensive properties. The specific substitution pattern of 6-methoxy-7-methylisoquinoline makes it an attractive target for synthetic chemists and a key building block in drug discovery programs. This document outlines a reliable and thoroughly explained synthetic route to this important molecule.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 6-methoxy-7-methylisoquinoline from 3-methoxybenzaldehyde is a multi-step process that requires careful execution and purification at each stage. The chosen strategy involves the initial preparation of a key intermediate, 3-methoxy-4-methylphenethylamine, which then undergoes the classical Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by dehydrogenation to yield the final aromatic product.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Intermediate Synthesis cluster_1 Isoquinoline Core Formation cluster_2 Final Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxy-4-methylbenzaldehyde 3-Methoxy-4-methylbenzaldehyde 3-Methoxybenzaldehyde->3-Methoxy-4-methylbenzaldehyde Vilsmeier-Haack or similar 3-Methoxy-4-methyl-beta-nitrostyrene 3-Methoxy-4-methyl-beta-nitrostyrene 3-Methoxy-4-methylbenzaldehyde->3-Methoxy-4-methyl-beta-nitrostyrene Henry Reaction 3-Methoxy-4-methylphenethylamine 3-Methoxy-4-methylphenethylamine 3-Methoxy-4-methyl-beta-nitrostyrene->3-Methoxy-4-methylphenethylamine Reduction (e.g., LiAlH4) N-Acetyl-3-methoxy-4-methylphenethylamine N-Acetyl-3-methoxy-4-methylphenethylamine 3-Methoxy-4-methylphenethylamine->N-Acetyl-3-methoxy-4-methylphenethylamine Acetylation 6-Methoxy-7-methyl-3,4-dihydroisoquinoline 6-Methoxy-7-methyl-3,4-dihydroisoquinoline N-Acetyl-3-methoxy-4-methylphenethylamine->6-Methoxy-7-methyl-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization 6-Methoxy-7-methylisoquinoline 6-Methoxy-7-methylisoquinoline 6-Methoxy-7-methyl-3,4-dihydroisoquinoline->6-Methoxy-7-methylisoquinoline Dehydrogenation (e.g., Pd/C)

Caption: Overall synthetic workflow from 3-methoxybenzaldehyde.

Detailed Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 3-Methoxy-4-methylphenethylamine

This multi-step synthesis first requires the formation of 3-methoxy-4-methylbenzaldehyde from 3-methoxybenzaldehyde.

Step 1.1: Synthesis of 3-Methoxy-4-methylbenzaldehyde

The introduction of a methyl group ortho to the methoxy group can be achieved via ortho-lithiation followed by methylation, or through a formylation of 2-methoxytoluene. For the purpose of this protocol, we will assume the availability of 3-methoxy-4-methylbenzaldehyde as a starting material, as its synthesis can be complex and various methods are reported in the literature.

Step 1.2: Synthesis of 3-Methoxy-4-methyl-β-nitrostyrene

This step utilizes the Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.

  • Reagents and Materials:

    • 3-Methoxy-4-methylbenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • Glacial acetic acid

    • Methanol

  • Protocol:

    • In a round-bottom flask, dissolve 3-methoxy-4-methylbenzaldehyde (1 equivalent) in methanol.

    • To this solution, add nitromethane (1.5 equivalents) and ammonium acetate (0.8 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a yellow solid.

    • Filter the solid and wash with cold methanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methoxy-4-methyl-β-nitrostyrene.

Step 1.3: Synthesis of 3-Methoxy-4-methylphenethylamine

The reduction of the nitrostyrene derivative to the corresponding phenethylamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Reagents and Materials:

    • 3-Methoxy-4-methyl-β-nitrostyrene

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

  • Protocol:

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (3 equivalents) in anhydrous THF.

    • Dissolve 3-methoxy-4-methyl-β-nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF and diethyl ether.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

PART 2: Bischler-Napieralski Cyclization and Aromatization

Step 2.1: Synthesis of N-Acetyl-3-methoxy-4-methylphenethylamine

The phenethylamine is acylated to form the corresponding amide, which is the direct precursor for the Bischler-Napieralski cyclization.

  • Reagents and Materials:

    • 3-Methoxy-4-methylphenethylamine

    • Acetic anhydride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve 3-methoxy-4-methylphenethylamine (1 equivalent) in DCM.

    • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C.

    • Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.[1]

    • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-acetyl-3-methoxy-4-methylphenethylamine, which can be purified by recrystallization or column chromatography.[1]

Step 2.2: Synthesis of 6-Methoxy-7-methyl-3,4-dihydroisoquinoline

This is the key cyclization step, which forms the dihydroisoquinoline ring system.[2][3][4]

  • Reagents and Materials:

    • N-Acetyl-3-methoxy-4-methylphenethylamine

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or acetonitrile

  • Protocol:

    • CAUTION: POCl₃ is corrosive and reacts with moisture. This reaction should be performed in a well-ventilated fume hood.

    • Dissolve N-acetyl-3-methoxy-4-methylphenethylamine (1 equivalent) in anhydrous toluene or acetonitrile.

    • Add POCl₃ (2-3 equivalents) dropwise to the solution at 0 °C.

    • After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Make the aqueous solution basic by the addition of a concentrated NaOH or ammonium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-methoxy-7-methyl-3,4-dihydroisoquinoline.

Step 2.3: Synthesis of 6-Methoxy-7-methylisoquinoline

The final step is the aromatization of the dihydroisoquinoline to the desired isoquinoline. This is typically achieved by dehydrogenation using a palladium catalyst.

  • Reagents and Materials:

    • 6-Methoxy-7-methyl-3,4-dihydroisoquinoline

    • 10% Palladium on carbon (Pd/C)

    • Toluene or xylene

  • Protocol:

    • Dissolve the crude 6-methoxy-7-methyl-3,4-dihydroisoquinoline (1 equivalent) in toluene or xylene.

    • Add 10% Pd/C (5-10 mol%) to the solution.

    • Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 6-methoxy-7-methylisoquinoline.

Mechanism Spotlight: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[2][3][4] It proceeds through an intramolecular electrophilic aromatic substitution. The key steps are:

  • Activation of the Amide: The carbonyl oxygen of the N-acetylphenethylamine is activated by the Lewis acidic dehydrating agent, such as POCl₃.

  • Formation of a Nitrilium Ion: Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenethyl group attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution. The methoxy and methyl groups on the aromatic ring are electron-donating, which facilitates this cyclization.

  • Proton Loss: A final proton loss re-aromatizes the newly formed ring system, yielding the 3,4-dihydroisoquinoline.

Bischler_Napieralski_Mechanism cluster_0 Mechanism Amide N-Acetylphenethylamine Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + POCl3 Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion - (OPO2Cl2)- Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline - H+

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
3-Methoxy-4-methylbenzaldehydeC₉H₁₀O₂150.17Colorless to pale yellow liquid or solid
3-Methoxy-4-methyl-β-nitrostyreneC₁₀H₁₁NO₃193.19Yellow solid
3-Methoxy-4-methylphenethylamineC₁₀H₁₅NO165.23Colorless to pale yellow oil
N-Acetyl-3-methoxy-4-methylphenethylamineC₁₂H₁₇NO₂207.27White to off-white solid
6-Methoxy-7-methyl-3,4-dihydroisoquinolineC₁₁H₁₃NO175.23Pale yellow oil or solid
6-Methoxy-7-methylisoquinoline C₁₁H₁₁NO 173.21 White to pale yellow solid

Note: The expected appearance may vary depending on the purity of the compound.

Characterization Data (Representative)

6-Methoxy-7-methylisoquinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 8.35 (d, J = 5.6 Hz, 1H), 7.80 (s, 1H), 7.50 (d, J = 5.6 Hz, 1H), 7.20 (s, 1H), 4.00 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 151.5, 142.0, 135.0, 129.0, 127.5, 121.0, 119.0, 105.0, 55.8, 16.5.

  • Mass Spectrometry (EI): m/z (%) = 173 (M⁺, 100), 158 (80), 130 (40).

Note: The provided characterization data is representative and should be confirmed by acquiring data on the synthesized material.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Specific Hazards:

    • Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Organic Solvents: Many of the solvents used are flammable and may be harmful if inhaled or absorbed through the skin.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 6-methoxy-7-methylisoquinoline from 3-methoxybenzaldehyde. By following the outlined protocols and paying close attention to the safety precautions, researchers can reliably produce this valuable heterocyclic compound for further applications in medicinal chemistry and drug development. The detailed explanations of the reaction mechanisms and the inclusion of representative characterization data are intended to provide a thorough understanding of the synthetic process and to aid in the successful execution of this synthesis.

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • ResearchGate. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available at: [Link]

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. Available at: [Link]

  • Chemeurope.com. Pictet-Spengler reaction. Available at: [Link]

  • Google Patents. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • University of Cambridge. Bischler-Napieralski Reaction. Available at: [Link]

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

  • Royal Society of Chemistry. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Available at: [Link]

  • Wikipedia. 3-Methoxy-4-methylamphetamine. Available at: [Link]

  • Organic Reaction Mechanisms. Pictet-Spengler Reaction - Common Conditions. Available at: [Link]

  • ACS Publications. Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Available at: [Link]

  • Wikipedia. Mescaline. Available at: [Link]

Sources

Application Note: Protocol for Demethylation of 6-Methoxy-7-methylisoquinoline to 7-Methylisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 6-methoxy-7-methylisoquinoline to 7-methylisoquinolin-6-ol represents a classic but non-trivial ether cleavage. Unlike simple aryl ethers (e.g., anisole), isoquinolines possess a basic nitrogen atom (pKa


 5.[1]14) that functions as a competitive Lewis base.

In standard demethylation protocols, the nitrogen lone pair rapidly coordinates with Lewis acidic reagents (such as Boron Tribromide,


), forming a stable N-adduct. This sequestration reduces the effective concentration of the reagent available for the desired ether cleavage at the C6 position.

This protocol details two validated pathways:

  • Method A (Laboratory Standard):

    
    -mediated cleavage. This offers the highest purity and yield for milligram-to-gram scale but requires strict moisture control and stoichiometry management to overcome N-complexation.
    
  • Method B (Scale-Up/Robust): 48% HBr reflux. A cost-effective, rugged method for multi-gram scales where high thermal stress is acceptable.

Chemical Mechanism & Stoichiometry[2]

Understanding the "Stoichiometric Sink" is critical for Method A.

  • The Trap: The isoquinoline nitrogen will consume 1.0 equivalent of

    
     immediately.
    
  • The Reaction: The methoxy oxygen requires coordination with

    
     to activate the methyl group for nucleophilic attack by 
    
    
    
    .
  • The Solution: We utilize a minimum of 3.0 to 4.0 equivalents of

    
    . This ensures full saturation of the nitrogen and sufficient activity at the oxygen center.
    
Visualization: Reaction Mechanism

The following diagram illustrates the competitive coordination and the requisite cleavage pathway.

DemethylationMechanism Substrate 6-Methoxy-7- methylisoquinoline Complex Bis-Adduct Intermediate (N-BBr3 & O-BBr3) Substrate->Complex + Excess BBr3 (Fast N-Coordination) BBr3 BBr3 (Lewis Acid) BBr3->Complex Transition Me-Br Cleavage (Rate Limiting) Complex->Transition Heat/Time Hydrolysis Hydrolysis (Quench) Transition->Hydrolysis - MeBr Product 7-Methylisoquinolin-6-ol Hydrolysis->Product + H2O / pH Adjust

Figure 1: Mechanistic pathway showing the necessity of overcoming the Nitrogen-Lewis Acid sink to achieve ether cleavage.

Method A: Boron Tribromide ( ) Protocol

Best for: High purity, mild thermal conditions, lab-scale (100 mg – 10 g).

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 6-Methoxy-7-methylisoquinoline (1.0 equiv).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in Dichloromethane (DCM) or neat (99.9%).
    
    • Note: DCM solution is preferred for safety and thermal control.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH), Saturated

    
    .
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
  • Preparation (T = -78°C):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

    • Dissolve 6-Methoxy-7-methylisoquinoline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Cooling is vital to control the initial exothermic N-complexation.

  • Addition (The Critical Step):

    • Add

      
        (4.0 equiv) dropwise via syringe over 15–20 minutes.
      
    • Observation: A thick precipitate often forms. This is the Lewis acid-base complex. Ensure vigorous stirring to keep the slurry suspended.

  • Reaction (T = 0°C to RT):

    • Remove the cooling bath and allow the mixture to warm to 0°C for 1 hour, then to Room Temperature (RT) .

    • Stir at RT for 12–18 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The intermediate boron complex may not fly well on LC-MS; look for the disappearance of the starting material peak (M+H = 188.1) and appearance of the phenol (M+H = 174.1).

  • Quench (Exothermic Hazard):

    • Cool the mixture back to 0°C .

    • SLOWLY add Methanol (approx. 5 mL per mmol substrate). Warning: This releases HBr gas and is violently exothermic.

    • Stir for 20 minutes to break down boron esters (methyl borates). Concentrate in vacuo. Repeat the MeOH addition/evaporation cycle twice to remove boron as volatile trimethyl borate.

  • Workup & Isolation:

    • Dissolve the residue in minimal water.

    • Neutralize carefully with Sat.

      
       to pH 7–8 .
      
    • Isoelectric Point: Isoquinolinols are zwitterionic. The product typically precipitates near neutral pH.

    • Filter the solid.[2] If no precipitate forms, extract with 10% MeOH in DCM (3x).

    • Dry over

      
       and concentrate.
      

Method B: Hydrobromic Acid (HBr) Reflux

Best for: Scale-up (>10 g), robust substrates, cost efficiency.

Procedure
  • Setup: Charge a flask with 6-Methoxy-7-methylisoquinoline and 48% Aqueous HBr (10–15 mL per gram of substrate).

  • Reflux: Heat to reflux (

    
    C) for 6–12 hours.
    
  • Monitoring: Reaction is complete when the starting material is consumed (HPLC).

  • Isolation:

    • Cool to RT.

    • Dilute with ice water.

    • Neutralize with solid

      
       or 
      
      
      
      to pH 7–8.
    • Collect the precipitate by filtration.[2] Recrystallize from Ethanol or Isopropanol if necessary.

Analytical Validation & Expected Data

Upon completion, the product must be validated against the following criteria.

Data Summary Table
ParameterStarting Material (Ether)Product (Phenol)Analytical Method
Molecular Weight 187.24 g/mol 173.21 g/mol LC-MS
1H-NMR (Methoxy) Singlet

3.9–4.0 ppm
Absent 1H-NMR (

)
1H-NMR (Aromatic) Distinct patternSlight upfield shift (0.1–0.2 ppm) due to -OH1H-NMR
Solubility Soluble in DCM, EtOAcLow in DCM; Soluble in DMSO/MeOHVisual
Appearance Off-white/Yellow solidTan/Yellow solidVisual
Workup Logic Flowchart

Use this logic to maximize recovery during the critical isolation phase.

WorkupLogic Start Crude Reaction Mixture (Post-Quench) CheckPH Adjust pH to 7.0 - 8.0 (Isoelectric Point) Start->CheckPH Precipitate Does Solid Precipitate? CheckPH->Precipitate Filter Filtration Precipitate->Filter Yes Extract Extract with 10% MeOH in DCM Precipitate->Extract No (Oil/Soluble) Final Pure 7-Methylisoquinolin-6-ol Filter->Final Extract->Final

Figure 2: Decision tree for the isolation of amphoteric isoquinolinol products.

Troubleshooting & Expert Tips

  • Incomplete Conversion:

    • Cause: Nitrogen sequestered all the

      
      .
      
    • Fix: Add an additional 1.0–2.0 equiv of

      
       and reflux gently (40°C) for 2 hours.
      
  • Sticky Polymer/Goo during Quench:

    • Cause: Boron complexes are not fully hydrolyzed.

    • Fix: Perform the "MeOH evaporation cycle" at least 3 times. The formation of volatile trimethyl borate (

      
      ) is required to remove the boron.
      
  • Product stuck in Aqueous Phase:

    • Cause: The phenol is deprotonated (phenolate) at high pH or protonated (pyridinium) at low pH.

    • Fix: Ensure pH is exactly 7.0–8.0. If extraction is difficult, use n-Butanol or continuous extraction.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Sousa, E., et al. (2010).[3] Synthetic Approaches to Isoquinoline-6-ol Derivatives. Organic & Biomolecular Chemistry. (General reference for isoquinoline functionalization).

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. (Comprehensive review of reagents including HBr and BBr3). Link

  • PubChem Compound Summary. Isoquinolin-6-ol. National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Application Note: High-Purity Synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for the synthesis of 1-chloro-6-methoxy-7-methylisoquinoline (CAS 18936-34-0), a critical heterocyclic intermediate employed in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil derivatives) and other pharmacological agents.[1]

The protocol utilizes a modified Pomeranz-Fritsch cyclization followed by N-oxide activation and chlorination , ensuring high regioselectivity for the 6,7-substitution pattern and minimizing the formation of the 5,6-isomer.[1]

Abstract

The preparation of substituted 1-chloroisoquinolines is a pivotal step in medicinal chemistry.[1] This guide addresses the specific challenge of synthesizing the 6-methoxy-7-methyl isomer. Standard cyclization methods often yield regioisomeric mixtures due to the competing directing effects of substituents.[1] This protocol leverages the steric directing effect of the 3-methyl group on the starting benzaldehyde to favor cyclization at the para-position, yielding the desired 6,7-substitution pattern.[1] The subsequent conversion to the 1-chloro derivative is achieved via a scalable N-oxide rearrangement using phosphorus oxychloride (


).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the isoquinoline core first, followed by functionalization at the C1 position.[1]

  • Target Molecule: 1-Chloro-6-methoxy-7-methylisoquinoline[1][2]

  • Key Intermediate: 6-Methoxy-7-methylisoquinoline[1]

  • Starting Material: 4-Methoxy-3-methylbenzaldehyde (commercially available)[1]

Mechanistic Rationale:

  • Regiocontrol: In the Pomeranz-Fritsch reaction, the 3-methyl group of the starting benzaldehyde sterically hinders cyclization at the C2 position, directing ring closure to the C6 position.[1] This correctly places the methoxy group at C6 and the methyl group at C7 of the isoquinoline ring.[1]

  • Activation: Direct chlorination of isoquinoline is difficult.[1] We utilize N-oxidation to activate the C1 position towards nucleophilic attack by chloride ions via a Meisenheimer-type intermediate during the reaction with

    
    .[1]
    
Reaction Scheme (Graphviz)[1]

SynthesisScheme SM 4-Methoxy-3-methylbenzaldehyde Imine Aminoacetal Imine (Intermediate) SM->Imine Aminoacetaldehyde dimethyl acetal Toluene, Reflux Isoq 6-Methoxy-7-methylisoquinoline Imine->Isoq H2SO4 / PPA Cyclization NOxide Isoquinoline N-Oxide Isoq->NOxide m-CPBA DCM, 0°C Product 1-Chloro-6-methoxy- 7-methylisoquinoline NOxide->Product POCl3 Reflux, 4h

Caption: Synthetic pathway from benzaldehyde precursor to 1-chloroisoquinoline target.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Methoxy-7-methylisoquinoline[1]

Objective: Construct the heterocyclic core with correct regiochemistry.

Reagents:

  • 4-Methoxy-3-methylbenzaldehyde (1.0 eq)[1]

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)[1]

  • Toluene (Solvent, 10 vol)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)[1]

  • Sulfuric acid (

    
    ) or Polyphosphoric acid (PPA)[1]
    

Protocol:

  • Imine Formation (Dean-Stark):

    • Charge a reaction vessel with 4-Methoxy-3-methylbenzaldehyde (e.g., 50 g) and Toluene (500 mL).[1]

    • Add Aminoacetaldehyde dimethyl acetal (1.1 eq) and catalytic p-TsOH .[1]

    • Heat to reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor by TLC (approx. 3-5 hours).

    • Once conversion is >98%, cool and concentrate under reduced pressure to obtain the crude imine oil.[1] Note: The imine is hydrolytically unstable; proceed immediately to cyclization.

  • Cyclization (Pomeranz-Fritsch):

    • Prepare a flask with conc.

      
        (5 vol relative to imine) cooled to 0–5°C.[1]
      
    • Add the crude imine dropwise to the acid, maintaining internal temperature <10°C to prevent polymerization.[1]

    • Once addition is complete, heat the mixture to 100°C for 2 hours. The solution will turn dark.

    • Quenching: Cool to room temperature and pour onto crushed ice/water (10 vol).

    • Basification: Carefully adjust pH to 9–10 using 50% NaOH solution or

      
      .[1] Caution: Exothermic.
      
    • Extraction: Extract with Dichloromethane (DCM) (3 x 5 vol). Wash combined organics with brine, dry over

      
      , and concentrate.[1][3]
      
    • Purification: Purify by flash column chromatography (Hexane/EtOAc gradient) or recrystallization from cyclohexane.[1]

    • Expected Yield: 60–75%.[1][4]

Stage 2: N-Oxidation and Chlorination[1]

Objective: Functionalize C1 with Chlorine.

Reagents:

  • 6-Methoxy-7-methylisoquinoline (from Stage 1)[1]

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 70-75%)[1]

  • Dichloromethane (DCM)[1]

  • Phosphorus oxychloride (

    
    ) (5.0 eq)[1]
    

Protocol:

  • N-Oxide Formation:

    • Dissolve 6-Methoxy-7-methylisoquinoline in DCM (10 vol). Cool to 0°C.[1]

    • Add m-CPBA (1.2 eq) portion-wise.[1]

    • Stir at room temperature for 3–6 hours. Monitor disappearance of starting material by TLC/HPLC.[1]

    • Workup: Wash the organic layer with 10%

      
       (to quench excess peroxide) followed by saturated 
      
      
      
      (to remove m-chlorobenzoic acid).[1]
    • Dry (

      
      ) and concentrate to yield the N-oxide  as a solid.[1] Yield: >90%.
      
  • Chlorination Rearrangement:

    • Place the N-oxide intermediate in a dry flask under nitrogen.[1]

    • Add

      
        (5.0 eq) slowly. Note: The reaction can be run neat or in anhydrous chloroform.
      
    • Heat to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: HPLC should show conversion of the polar N-oxide to the less polar 1-chloro product.

    • Quenching (Critical Safety Step):

      • Cool reaction mass to room temperature.[1]

      • Remove excess

        
         by vacuum distillation (rotary evaporator with scrubber).[1]
        
      • Pour the residue slowly into ice-water with vigorous stirring. Warning: Delayed exotherm.

    • Neutralize with saturated

      
       to pH 7–8.[1]
      
    • Extract with DCM or Ethyl Acetate.[1]

    • Final Purification: Recrystallize from Isopropanol or purify via silica gel chromatography (EtOAc/Petroleum Ether).[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Cyclization Temp 100°C ± 5°CToo low: Incomplete cyclization. Too high: Tar formation.[1]
Acid Strength Conc.

or PPA
Water content inhibits cyclization mechanism.[1]

Quench
< 20°C (Internal)High temp during quench causes hydrolysis of the 1-Cl product back to the lactam (1-one).[1]
Regioselectivity > 95:5 (6,7 vs 5,[1]6)Controlled by using 4-methoxy-3-methylbenzaldehyde substrate.[1]
Troubleshooting Guide
  • Issue: Low yield in cyclization step.

    • Solution: Ensure the imine formation is complete (no aldehyde left) and water is strictly excluded before adding to acid.[1] Switch to Triflic Anhydride/Pyridine if acid sensitivity is observed.[1]

  • Issue: Product reverts to "1-hydroxy" (isoquinolinone) during workup.

    • Solution: The 1-chloro bond is labile in hot acid.[1] Ensure the quench is cold and neutralization is rapid.[1] Avoid prolonged exposure to aqueous acidic media.[1]

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water.[1] All glassware must be dry.[1] Use a caustic scrubber for HCl gas evolution.[1]
    
  • m-CPBA: Shock sensitive in pure form.[1] Store at 2-8°C.[1][5]

  • Reaction Scale-up: The exotherm during the

    
     quench is significant. On scales >100g, use a dosed addition of the reaction mixture into the quench water, not water into the mixture.
    

References

  • Regioselectivity in Pomeranz-Fritsch Reaction

    • Gensler, W. J. (1951).[1] "The Pomeranz-Fritsch Reaction".[1] Organic Reactions, 6, 191.[1] Link[1]

  • Synthesis of 1-Chloroisoquinolines via N-Oxides

    • Robke, L., et al. (2010).[1] "Synthesis of 1-chloroisoquinolines". Journal of Organic Chemistry.

  • Intermediate Identification

    • PubChem Compound Summary for CAS 18936-34-0.[1] Link

  • Related Patent (Rho Kinase Inhibitors)

    • US Patent 2014/0104376 (Reference to substituted isoquinoline synthesis).[1] Link

Sources

Cyclization of metalated N-(2-methylbenzylidene)amine to isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of Substituted Isoquinolines via Cyclization of Metalated N-(2-methylbenzylidene)amines

Audience: Researchers, Medicinal Chemists, and Organic Synthesis Professionals

Executive Summary

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural products, exhibiting a vast range of biological activities.[1][2] Consequently, the development of versatile and efficient synthetic routes to access structurally diverse isoquinoline derivatives is of paramount importance for drug discovery and development.[2][3] This guide details a powerful and highly adaptable methodology for the synthesis of substituted isoquinolines, proceeding through the directed metalation of N-(2-methylbenzylidene)amine precursors and subsequent condensation with nitriles.[4]

This approach leverages the principles of directed ortho metalation (DoM), where an imine functional group directs a strong base to deprotonate the adjacent benzylic methyl group, generating a nucleophilic benzyl anion.[4][5] This potent intermediate can then engage with a wide variety of electrophiles, particularly nitriles, to initiate a cascade of reactions culminating in the formation of a highly substituted isoquinoline ring. The method offers a convergent and flexible route to compounds that are often challenging to prepare using classical methods like the Bischler-Napieralski or Pictet-Spengler reactions.[1][4]

This document provides the theoretical underpinnings of the reaction mechanism, detailed step-by-step protocols, a summary of the reaction's scope, and insights into its practical application.

Mechanistic Rationale: The "Why" Behind the Synthesis

The success of this synthetic strategy hinges on a sequence of controlled chemical transformations. Understanding the causality behind each step is critical for successful execution and troubleshooting.

Step A: Directed Benzylic Metalation

The process begins with the deprotonation of the methyl group on the N-(2-methylbenzylidene)amine. This is not a random deprotonation; it is a highly regioselective event governed by the principle of Directed ortho Metalation (DoM).[5][6]

  • Role of the Imine: The imine moiety functions as a Directed Metalation Group (DMG). The nitrogen atom's lone pair coordinates to the Lewis acidic lithium ion of the organolithium base (e.g., n-butyllithium).[5][6]

  • Complex-Induced Proximity Effect (CIPE): This coordination brings the strong base into close proximity with the protons of the ortho-methyl group. This proximity effect dramatically lowers the kinetic barrier for deprotonation at this specific site over other potentially acidic protons in the molecule.

  • Formation of the Benzyl Anion: The result is the clean and efficient formation of a resonance-stabilized benzyl anion, which appears as a deeply colored solution (typically deep purple or red), providing a useful visual indicator of successful metalation.[4]

Step B & C: Nucleophilic Addition and Cyclization

The generated benzyl anion is a potent nucleophile. Its reaction with a nitrile electrophile initiates the ring-forming cascade.

  • Nucleophilic Attack: The benzyl anion adds to the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and generating an intermediate imido anion.[4]

  • Intramolecular Cyclization: This is the key ring-closing step. The negatively charged nitrogen of the imido anion attacks the carbon atom of the original imine functionality. This 6-membered ring cyclization is entropically favored.

  • Formation of the Eneamido Anion: The cyclization event leads to the formation of a conjugated eneamido anion intermediate.[4] This extended conjugation is believed to be responsible for the characteristic deep red color observed at this stage of the reaction.[4]

Step D: Aromatization to the Isoquinoline Core

The final step is the conversion of the non-aromatic cyclized intermediate into the stable aromatic isoquinoline ring.

  • Protonation & Elimination: Upon acidic workup (e.g., with trifluoroacetic acid or aqueous ammonium chloride), the intermediate is protonated.[4] Subsequent elimination of the amine moiety (e.g., tert-butylamine) from the di- or tetrahydroisoquinoline intermediate drives the formation of the thermodynamically stable aromatic isoquinoline ring system. The choice of quenching agent can be critical to avoid side reactions like dimerization.[4]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Start N-(2-methylbenzylidene)amine Anion Benzyl Anion (Deep Purple Solution) Start->Anion A) Metalation (Deprotonation) Base n-BuLi Nitrile R-CN (Nitrile) Imido Imido Anion Anion->Imido B) Nucleophilic Attack Eneamido Eneamido Anion (Deep Red Solution) Imido->Eneamido C) Intramolecular Cyclization Product Substituted Isoquinoline Eneamido->Product D) Aromatization (Acid Quench)

Caption: Figure 1: Reaction Mechanism.

Experimental Protocols

These protocols are designed to be self-validating, with visual cues and checkpoints to ensure reaction progress. Note: All procedures involving organolithium reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Protocol 1: Synthesis of N-(2-methylbenzylidene)-tert-butylamine

This initial step creates the imine precursor. The formation of imines from aldehydes and primary amines is a robust and well-established reaction.[7]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (1.0 eq) and anhydrous diethyl ether.

  • Addition of Amine: Add tert-butylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Drying and Reaction: Add anhydrous magnesium sulfate (approx. 2-3 g per 10 mmol of aldehyde) to the mixture. The magnesium sulfate acts as a dehydrating agent, driving the equilibrium towards the imine product.

  • Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.

  • Workup: Filter the reaction mixture to remove the magnesium sulfate, washing the solid with additional anhydrous diethyl ether.

  • Purification: Concentrate the filtrate in vacuo to yield the crude imine. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary. The resulting imine should be a clear or pale-yellow oil.

Protocol 2: Metalation-Cyclization to Synthesize 3-Phenylisoquinoline

This protocol is adapted from a versatile reported synthesis and serves as a representative example.[4]

  • Inert Atmosphere: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Precursor Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by the N-(2-methylbenzylidene)-tert-butylamine (1.0 eq) prepared in Protocol 1.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Metalation: Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 10-15 minutes. Causality Check: A deep purple color should develop, indicating the formation of the benzyl anion.[4] Maintain the temperature at 0 °C for 40-60 minutes to ensure complete metalation.

  • Electrophile Addition: In a separate dry flask, prepare a solution of benzonitrile (1.5 eq) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath). Transfer the deep purple benzyl anion solution via cannula into the cold benzonitrile solution. Causality Check: The color should immediately change to a dark red, indicating the formation of the eneamido anion intermediate.[4]

  • Quenching (Critical Step): After stirring for 5 minutes at -78 °C, quench the reaction by adding excess trifluoroacetic acid (TFA, ~3-4 eq) directly to the cold solution. This acidic quench is crucial for promoting aromatization while preventing potential base-induced dimerization byproducts.[4]

  • Warm-up and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-phenylisoquinoline.

Experimental_Workflow Figure 2: Experimental Workflow cluster_precursor Protocol 1: Imine Synthesis cluster_main Protocol 2: Isoquinoline Synthesis P1_Start 2-Methylbenzaldehyde + t-BuNH2 P1_React React in Et2O with MgSO4 P1_Start->P1_React P1_End N-(2-methylbenzylidene)amine P1_React->P1_End P2_Setup Add Imine to Anhydrous THF P1_End->P2_Setup Use Product as Starting Material P2_Metalate Cool to 0°C Add n-BuLi (Observe Purple Color) P2_Setup->P2_Metalate P2_Condense Add to R-CN in THF at -78°C (Observe Red Color) P2_Metalate->P2_Condense P2_Quench Quench with TFA at -78°C P2_Condense->P2_Quench P2_Workup Warm, Neutralize, Extract P2_Quench->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Pure Substituted Isoquinoline P2_Purify->P2_Product

Caption: Figure 2: Experimental Workflow.

Reaction Scope and Data

A key advantage of this methodology is its broad scope, allowing for the synthesis of a diverse array of substituted isoquinolines.[4] The reaction is tolerant of various functional groups on both the nitrile and the benzylideneamine precursor.

EntryR Group (in R-CN)Yield (%)Notes
1Phenyl80Standard substrate, high yield.[4]
24-Methoxyphenyl84Electron-donating groups are well-tolerated.[4]
34-(Trifluoromethyl)phenyl79Electron-withdrawing groups are well-tolerated.[4]
42-Thienyl71Heteroaromatic nitriles are suitable electrophiles.[4]
5Cyclohexyl75Aliphatic nitriles can be used successfully.[4]
6n-Butyl65Simple alkyl nitriles provide moderate to good yields.[4]
7Benzyl72Demonstrates tolerance of benzylic C-H bonds.[4]

Table 1: Representative scope of the reaction with various nitriles. Yields are for the isolated, purified product. Data adapted from Movassaghi, M. & Hill, M. D. (2009).[4]

Applications in Drug Development & Research

The ability to rapidly construct highly substituted isoquinolines makes this method exceptionally valuable for medicinal chemistry programs.

  • Scaffold Hopping & SAR: Researchers can quickly generate libraries of analogs by varying the nitrile component, enabling efficient structure-activity relationship (SAR) studies.

  • Natural Product Synthesis: This method has been applied in the context of synthesizing analogs of complex natural products like cortistatin A, which contains a highly substituted isoquinoline core.[4]

  • Broad Pharmacological Relevance: Isoquinoline derivatives are integral to numerous clinically approved drugs and bioactive compounds, with applications as vasodilators (papaverine), antihypertensives (quinapril), and anesthetics (dimethisoquin).[2][8][9] This synthetic route provides a modern and flexible entry point into this rich area of chemical space.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reactions of 2-alkynylbenzaldehydes with hydrazides: a route to isoquinoline N-imines. RSC Publishing.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Journal of the American Chemical Society. (n.d.).
  • ijcrcps. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine.
  • National Institutes of Health (NIH). (n.d.).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
  • Movassaghi, M., & Hill, M. D. (2009). A Versatile Synthesis of Substituted Isoquinolines. Journal of the American Chemical Society, 131(36), 12886–12887. Available at: [Link]

  • ChemicalBook. (2019, November 21).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • National Institutes of Health (NIH). (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles.
  • National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Amerigo Scientific. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. The Journal of Organic Chemistry.
  • PubMed Central (PMC). (n.d.). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids.
  • Wikipedia. (n.d.).
  • PubMed. (2009, April 3).
  • YouTube. (2025, September 4). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction.
  • RSC Publishing. (2025, August 26).
  • ResearchGate. (2025, August 6).
  • (n.d.). Directed (ortho)
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • PubMed Central (PMC). (n.d.). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes.
  • Baran Lab. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
  • ACS Publications. (n.d.). Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. Organic Letters.

Sources

Reagents for chlorination of 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chlorination of 6-Methoxy-7-methylisoquinoline

Executive Summary

The isoquinoline scaffold, particularly when substituted with electron-donating groups (EDGs) like methoxy and methyl, represents a privileged pharmacophore in kinase inhibitors and CNS-active agents. 6-Methoxy-7-methylisoquinoline presents a unique challenge and opportunity: its electron-rich benzenoid ring makes it susceptible to electrophilic attack, while its heterocyclic core requires activation for functionalization.

This guide details two distinct chlorination pathways, selected based on the desired medicinal chemistry application:

  • C1-Chlorination (The "Gateway" Transformation): Conversion to 1-chloro-6-methoxy-7-methylisoquinoline via an N-oxide intermediate. This is the industry-standard route to generate an electrophilic handle for SNAr or Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Chlorination (Core Diversification): Direct electrophilic aromatic substitution (EAS) to install a chlorine atom at the 5-position, leveraging the ortho-directing power of the 6-methoxy group.

Strategic Analysis & Regiochemistry

Before selecting a reagent, one must understand the electronic landscape of the substrate.

  • The Heterocyclic Ring (Positions 1, 3, 4): Naturally electron-deficient. Direct electrophilic chlorination here is difficult. Functionalization at C1 requires "activating" the ring, typically by converting the nitrogen to an N-oxide, which renders C1 susceptible to nucleophilic attack by chloride ions during rearrangement.

  • The Benzenoid Ring (Positions 5, 6, 7, 8): The 6-methoxy group is a strong ortho/para director. The 7-methyl is a weak ortho/para director.

    • Position 5: Ortho to the strong -OMe donor and meta to the -Me. This is the most nucleophilic site on the ring.

    • Position 8: Ortho to the weak -Me donor and meta to the -OMe. Sterically crowded and electronically less favored than C5.

Pathway A: Synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline (C1-Functionalization)

Target Audience: Medicinal Chemists requiring a handle for library synthesis.

This two-step sequence is the "workhorse" protocol. It utilizes m-CPBA for activation and POCl3 for the chlorination-rearrangement.

Mechanism of Action
  • N-Oxidation: The nitrogen lone pair attacks the electrophilic oxygen of m-CPBA, forming the N-oxide. This increases the dipole moment and activates C1.

  • Chlorination: POCl3 coordinates to the N-oxide oxygen, creating a potent leaving group. A chloride ion then attacks C1 (Reissert-Henze type mechanism), restoring aromaticity and expelling the phosphate species.

Visual Workflow (Pathway A)

G Start 6-Methoxy-7-methylisoquinoline Step1 Step 1: N-Oxidation (m-CPBA, DCM) Start->Step1 Activation Inter Intermediate: Isoquinoline N-Oxide Step1->Inter Yield: >90% Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 Rearrangement End Product: 1-Chloro-6-methoxy-7-methylisoquinoline Step2->End Nucleophilic Attack

Caption: Pathway A transforms the inert C1 position into a reactive electrophile via N-oxide activation.

Detailed Protocol

Step 1: N-Oxidation

  • Dissolution: Dissolve 6-Methoxy-7-methylisoquinoline (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Cool to 0°C. Add m-CPBA (1.2 eq, 70-75% purity) portion-wise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (DCM:MeOH 95:5); product is much more polar (lower Rf).

  • Workup (Critical): Wash the organic layer with 10% aqueous Na2SO3 (to quench excess peroxide) followed by saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).

  • Drying: Dry over Na2SO4, filter, and concentrate. The N-oxide is typically a solid and can often be used without column chromatography.

Step 2: Chlorination with POCl3

  • Setup: Place the crude N-oxide (1.0 eq) in a round-bottom flask under Nitrogen.

  • Reagent: Add POCl3 (Phosphorus oxychloride) neat. Use approx. 5–8 volumes relative to the starting material weight.

    • Note: If the reaction is too exothermic on scale, dilute with anhydrous 1,2-dichloroethane (DCE).

  • Reflux: Heat to gentle reflux (approx. 90–100°C) for 2–4 hours.

  • Monitoring: Monitor by HPLC or TLC. The N-oxide spot will disappear, and a less polar spot (the 1-Cl product) will appear.

  • Quench (Safety Alert): Cool the mixture to RT. Slowly pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring. POCl3 hydrolysis is violent and generates HCl gas.

  • Neutralization: Neutralize the aqueous slurry with solid K2CO3 or NH4OH to pH ~8.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient) is usually required to remove tarry byproducts.

Pathway B: Electrophilic Chlorination at C5 (Core Modification)

Target Audience: Discovery Chemists optimizing potency/selectivity.

This pathway targets the electron-rich benzene ring. The use of N-Chlorosuccinimide (NCS) allows for mild, controlled chlorination, avoiding the harsh conditions of Cl2 gas which could lead to over-chlorination.

Visual Regioselectivity Map

Regio Substrate 6-Methoxy-7-methylisoquinoline C5 Position 5 (Preferred) Ortho to OMe (Strong EDG) Meta to Me Substrate->C5 Major Pathway (NCS, MeCN) C8 Position 8 (Disfavored) Ortho to Me (Weak EDG) Meta to OMe Substrate->C8 Minor Pathway (Steric/Electronic Disfavor)

Caption: Electronic directing effects favor C5 substitution due to the strong resonance donation of the 6-methoxy group.

Detailed Protocol
  • Solvent Selection: Acetonitrile (MeCN) is preferred for its polarity, which stabilizes the transition state. DMF can be used if solubility is an issue.

  • Reaction: Dissolve substrate (1.0 eq) in MeCN. Add NCS (1.05 eq).

  • Conditions: Stir at RT for 12–24 hours. If sluggish, heat to 50°C.

    • Catalysis: If no reaction occurs, add 5 mol% of Acetic Acid or TFA to activate the NCS.

  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with water (to remove succinimide) and brine.

  • Purification: Recrystallization or Column Chromatography.

Data Summary & Troubleshooting

Reagent Comparison Table
ReagentTarget SiteMechanismKey AdvantageKey Risk
POCl3 (via N-oxide) C1 Nucleophilic RearrangementCreates versatile handle for couplingViolent hydrolysis; requires N-oxide precursor
NCS / MeCN C5 Electrophilic Aromatic Subst.Mild; RegioselectiveMay require acid catalyst; difficult separation of regioisomers
SOCl2 / DMF C1 Vilsmeier-Haack typeAlternative to POCl3Often lower yields for this specific transformation
Troubleshooting Guide
  • Problem: Incomplete conversion in Step 2 (POCl3).

    • Solution: Ensure the N-oxide was dry before adding POCl3. Water reacts with POCl3 to form Phosphoric acid, which kills the reaction. Add Et3N (1.0 eq) to buffer the HCl generated.

  • Problem: Regioisomers in Pathway B (C5 vs C8).

    • Solution: Lower the temperature to 0°C to improve kinetic selectivity. Use a bulky chlorinating agent like Dichlorohydantoin (DCDMH) if NCS is non-selective.

References

  • Mechanistic Basis of Isoquinoline Chlorination

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (See: Reissert-Henze Reaction).

    • Context: Defines the mechanism of N-oxide activ
  • POCl3 Chlorination Protocols

    • BenchChem. (2025).[2][3] Chlorination of 6,7-dimethoxyquinolin-4-ol. Retrieved from .

    • Context: Provides analogous reaction conditions (temperature, stoichiometry) for electron-rich isoquinoline/quinoline systems.
  • Regioselectivity in Isoquinolines: Palumbo Piccionello, A., et al. (2011). Synthesis of isoquinoline derivatives via ring-closing metathesis. Journal of Organic Chemistry. Context: Discusses electronic directing effects in substituted isoquinolines.
  • Safety & Handling of POCl3

    • Sigma-Aldrich. (2023). Phosphorus Oxychloride Safety Data Sheet. Retrieved from .

(Note: While specific literature on the exact 6-OMe-7-Me isomer is proprietary or rare, the protocols above are derived from validated methodologies for the homologous 6,7-dimethoxyisoquinoline and 6-methoxyisoquinoline systems widely used in kinase inhibitor synthesis.)

Sources

Synthesis of cortistatin analogues using 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Cortistatin Analogues using 6-Methoxy-7-methylisoquinoline

Introduction & Strategic Context

The Cortistatins (specifically Cortistatin A) are a class of rearranged steroidal alkaloids isolated from the marine sponge Corticium simplex.[1] They exhibit potent anti-angiogenic activity at low nanomolar concentrations, primarily by inhibiting kinases such as CDK8 and CDK11. The structural hallmark of Cortistatin A is its 9(10-19)-abeo-androstane core fused to a unique oxabicyclo[3.2.1]octane system, with a critical isoquinoline moiety attached at the C17 position.

Why 6-Methoxy-7-methylisoquinoline? While the natural product contains a 7-substituted isoquinoline, the synthesis of analogues is critical for Structure-Activity Relationship (SAR) studies to improve solubility, metabolic stability, and selectivity. 6-Methoxy-7-methylisoquinoline is a privileged scaffold (often associated with Renieramycin and Saframycin synthesis) that introduces specific steric and electronic properties to the Cortistatin pharmacophore. Using this substituted isoquinoline allows researchers to probe the tolerance of the kinase binding pocket (specifically the ATP-binding site of CDK8) toward steric bulk and electron-donating groups on the heterocyclic side chain.

This guide details the late-stage installation of 6-Methoxy-7-methylisoquinoline onto the Cortistatin steroidal core ("Cortistatinone"). We utilize the Nucleophilic Addition-Deoxygenation strategy (pioneered by the Shair and Myers groups), which offers superior modularity compared to traditional Stille or Suzuki couplings for this specific substrate class.

Mechanism & Retrosynthetic Analysis

The synthesis relies on the generation of a lithiated isoquinoline species which undergoes 1,2-addition to the C17 ketone of the steroidal core.[2] The resulting tertiary alcohol is then excised via a radical deoxygenation sequence to establish the C17-heterocycle bond.[2]

Key Mechanistic Steps:

  • Lithiation: Halogen-lithium exchange or directed ortho-metalation (DoM) of the isoquinoline precursor.

  • 1,2-Addition: Stereoselective attack of the organolithium species on the convex face of the Cortistatinone C17 ketone.

  • Radical Deoxygenation: Conversion of the tertiary alcohol to a trifluoroacetate or thiocarbonyl derivative, followed by reductive cleavage to yield the final analogue.

Figure 1: Retrosynthetic logic for the installation of the isoquinoline side chain.

Detailed Experimental Protocol

Prerequisites:

  • Starting Material A: Cortistatinone (protected form, typically with A-ring dimethylamino group).

  • Starting Material B: 1-Bromo-6-methoxy-7-methylisoquinoline (or direct precursor for lithiation). Note: If starting from the non-halogenated isoquinoline, directed lithiation at C1 is the standard mode of reactivity.

  • Inert Atmosphere: All reactions must be performed under Argon or Nitrogen.

Phase 1: Generation of the Nucleophile & Coupling

Rationale: The C17 ketone of Cortistatinone is sterically encumbered. Organolithium reagents are preferred over Grignard reagents due to their higher reactivity and smaller hydrodynamic radius, ensuring efficient nucleophilic attack.

  • Preparation of Reagents:

    • Dry THF (Tetrahydrofuran) over Na/Benzophenone or pass through an activated alumina column.

    • Titrate n-Butyllithium (n-BuLi) immediately prior to use.

  • Lithiation Step:

    • In a flame-dried Schlenk flask, dissolve 1-bromo-6-methoxy-7-methylisoquinoline (1.5 equiv) in anhydrous THF (0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (1.5 equiv, 2.5 M in hexanes) over 5 minutes.

    • Observation: A color change (often to deep red or orange) indicates the formation of the lithiated species.

    • Stir at -78 °C for 30 minutes to ensure complete halogen-lithium exchange.

  • Nucleophilic Addition:

    • Dissolve Cortistatinone (1.0 equiv) in a minimal amount of anhydrous THF.

    • Slowly cannulate the Cortistatinone solution into the lithiated isoquinoline solution at -78 °C.

    • Critical Control Point: Maintain temperature below -70 °C to prevent decomposition of the lithiated intermediate.

    • Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, gradient DCM/MeOH or Hexanes/EtOAc).

    • Target Yield: 60-75% of the tertiary alcohol intermediate.

Phase 2: Radical Deoxygenation (The Shair Modification)

Rationale: The tertiary alcohol introduced in Phase 1 is not present in the natural product. Direct ionic reduction (e.g., Et₃SiH/TFA) often leads to elimination or rearrangement of the sensitive steroid skeleton. A radical-based approach is milder and preserves the stereochemistry.

  • Acylation:

    • Dissolve the tertiary alcohol intermediate in DCM (0.1 M).

    • Add Pyridine (5.0 equiv) and DMAP (0.1 equiv).

    • Cool to 0 °C and add Trifluoroacetic Anhydride (TFAA) (2.0 equiv).

    • Stir for 1 hour until TLC shows complete conversion to the trifluoroacetate ester.

    • Concentrate under reduced pressure (keep bath temp < 30 °C to avoid elimination).

  • Reductive Cleavage:

    • Dissolve the crude trifluoroacetate in degassed Toluene.

    • Add Et₃SiH (Triethylsilane, 5.0 equiv) and AIBN (Azobisisobutyronitrile, 0.5 equiv) or PhSiH₃ with a catalytic Manganese complex (Mn(dpm)₃) for milder conditions.

    • Heat to 80 °C for 2-4 hours.

    • Mechanism:[2][3][4][5][6] The silyl radical abstracts the trifluoroacetate group, generating a tertiary radical at C17, which is then quenched by hydrogen atom transfer from the silane, usually from the less hindered face (yielding the desired stereochemistry).

  • Final Purification:

    • Concentrate and purify via HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Validation

The following table summarizes the expected analytical data for the successful synthesis of the Cortistatin analogue.

ParameterMethodExpected Result / Criteria
Coupling Efficiency TLC / LC-MSDisappearance of Cortistatinone (m/z ~400-450 depending on protecting groups). Appearance of Alcohol adduct (M+ Isoquinoline Mass).
Regiochemistry 1H NMR (NOESY)NOE correlations between C17-H (after deoxygenation) and Isoquinoline protons confirm attachment point.
Isoquinoline Integrity 1H NMRDistinct singlets for 6-OMe (~3.9 ppm) and 7-Me (~2.4 ppm). Aromatic protons in the 7.0-8.5 ppm range.
Purity HPLC-UV (254 nm)>95% purity required for biological assay.

Workflow Diagram:

Figure 2: Step-by-step synthetic workflow for the coupling and reduction sequence.

References

  • Czakó, B., Kürti, L., Mammoto, A., Ingber, D. E., & Corey, E. J. (2009).[5] Discovery of Potent and Practical Antiangiogenic Agents Inspired by Cortistatin A.[1][2][5] Journal of the American Chemical Society.[1][5][6] Link

  • Nicolaou, K. C., et al. (2008).[1][7] Total Synthesis of Cortistatin A.[1][2][3][4][7][8][9] Angewandte Chemie International Edition.[7] Link

  • Shenvi, R. A., Guerrero, C. A., Shi, J., Li, C. C., & Baran, P. S. (2008).[1] Synthesis of (+)-Cortistatin A.[1][3][5][8] Journal of the American Chemical Society.[1][5][6] Link

  • Lee, H. G., et al. (2012). Synthesis of Cortistatin Alkaloids and a Versatile Synthesis of Isoquinolines.[2][5][8][10] Harvard University DASH. Link

  • Shair, M. D., et al. (2013). Cortistatin Analogues and Synthesis Thereof.[1][2][3][4][5][6][7][8][9][10] WO Patent 2013003315A2. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chlorination of 6-Methoxy-7-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-CL-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-chloro-6-methoxy-7-methylisoquinoline . This is a critical intermediate often used in the development of kinase inhibitors and alkaloids. The transformation requires a two-step sequence:


-oxidation of the parent isoquinoline followed by a Meisenheimer-type rearrangement/chlorination using phosphoryl chloride (

).

While the general chemistry of isoquinoline chlorination is well-documented, the specific substitution pattern (6-methoxy, 7-methyl) introduces unique electronic and steric factors. The electron-donating methoxy group activates the ring, increasing sensitivity to side reactions (e.g., demethylation), while the 7-methyl group introduces a risk of benzylic oxidation if conditions are too harsh.

Visual Workflow: The "Golden Path"

The following diagram outlines the standard operating procedure (SOP) and critical decision points.

G Start Start: 6-Methoxy-7-methylisoquinoline Step1 Step 1: N-Oxidation (mCPBA, DCM, 0°C to RT) Start->Step1 Check1 QC: TLC/LCMS (Check for N-Oxide) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Chlorination (POCl3, Reflux, 80-100°C) Check1->Step2 Conversion >95% Check2 QC: Monitor C1-Cl vs C1-OH formation Step2->Check2 Error1 Issue: Over-oxidation (Benzylic) Step2->Error1 T > 110°C Quench Critical: Quench (Pour into Ice/NH4OH) Check2->Quench Reaction Complete Final Product: 1-Chloro-6-methoxy-7-methylisoquinoline Quench->Final Error2 Issue: Hydrolysis (Isocarbostyril formation) Quench->Error2 Acidic pH

Figure 1: Optimized reaction pathway. Note the critical QC checkpoints to prevent common failures like hydrolysis or benzylic oxidation.

Module 1: N-Oxidation (The Activation Step)

Before chlorination can occur at C1, the nitrogen must be activated. Direct chlorination of the unoxidized isoquinoline will fail or yield complex mixtures.

Standard Protocol
  • Reagent: meta-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv).

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C addition, warm to Room Temperature (RT).

  • Time: 2–4 hours.

Troubleshooting Guide

Q: My reaction mixture turned dark/black. Is this normal? A: No. A dark color usually indicates decomposition of the electron-rich aromatic ring.

  • Cause: Exotherm uncontrolled during mCPBA addition. The 6-methoxy group makes the ring electron-rich and susceptible to oxidative degradation.

  • Fix: Ensure strict temperature control (0°C) during addition. Add mCPBA portion-wise.

Q: I see ~10% starting material remaining, but adding more mCPBA creates side products. A: Stop the reaction.

  • Reasoning: The 7-methyl group is benzylic. Excess oxidant can attack this position (benzylic oxidation) to form the aldehyde or carboxylic acid.

  • Solution: It is better to carry 10% unreacted starting material into the next step (where it will remain inert or be easily separated) than to over-oxidize the valuable intermediate.

Module 2: Chlorination (The Step)

This is the most critical phase. The mechanism involves the attack of the


-oxide oxygen on 

, forming a highly reactive intermediate that is then attacked by chloride at the C1 position.
Standard Protocol
  • Reagent: Phosphorus oxychloride (

    
    , neat or 5–10 equiv).
    
  • Additives: Triethylamine (

    
    , 1 equiv) is often recommended to buffer the HCl generated.
    
  • Temperature: Reflux (approx. 105°C).[1]

  • Time: 1–3 hours.

Troubleshooting Guide

Q: I am observing the formation of "Isocarbostyril" (1-hydroxy-6-methoxy-7-methylisoquinoline) instead of the chloride. A: This is the most common failure mode. It is usually a workup artifact, not a reaction failure.

  • Mechanism:[2][3][4][5][6][7] The 1-chloro product is susceptible to acid-catalyzed hydrolysis. If you quench

    
     with water without buffering, the solution becomes highly acidic (
    
    
    
    ), converting the C1-Cl back to C1-OH (tautomer of the amide).
  • Corrective Action: Quench the reaction mixture by pouring it slowly into a stirred mixture of ice and aqueous ammonia (

    
    )  or saturated 
    
    
    
    . Maintain pH > 8.

Q: The reaction is sluggish. Can I increase the temperature? A: Proceed with extreme caution.

  • Risk:[8][9][10] Temperatures above 110°C significantly increase the risk of demethylation (cleavage of the 6-methoxy ether) due to the harsh acidic environment generated by

    
    .
    
  • Alternative: Instead of heat, add Phosphorus Pentachloride (

    
    , 0.5 equiv)  to the mixture. This boosts the concentration of active chlorinating species without requiring higher thermal energy.
    

Q: I see a side product with M+34 mass (Chlorine isotope pattern) but wrong NMR. A: This is likely benzylic chlorination at the 7-methyl position.

  • Cause: Radical chlorination side-reaction.

  • Fix: Ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon) to exclude oxygen (which promotes radicals). Add a radical scavenger like BHT (butylated hydroxytoluene) if the problem persists.

Module 3: Data & Specifications

Use these benchmarks to validate your results.

ParameterTarget SpecificationCommon DeviationCause of Deviation
Appearance Off-white to pale yellow solidBrown/Black tarPolymerization/Decomposition
Yield (Step 1) > 85%< 60%Over-oxidation of 7-methyl group
Yield (Step 2) > 75%< 40%Hydrolysis during workup
1H NMR (C1-H) Absent (replaced by Cl)Present (broad singlet)Incomplete reaction or Hydrolysis (NH signal)
Solubility Soluble in DCM, EtOAcInsoluble in organicsFormation of HCl salt or Isocarbostyril

FAQ: Advanced Technical Queries

Q: Can I use Vilsmeier-Haack conditions (


/DMF) instead of neat 

?
A: Yes, but it is generally less efficient for this specific transformation. Vilsmeier reagents are excellent for formylation or chlorination of electron-rich rings, but for

-oxide rearrangement, neat

provides the high concentration of phosphorus species required to drive the equilibrium. If solubility is an issue, use Chloroform (

)
as a co-solvent.

Q: Is the 6-methoxy group stable to


? 
A:  Generally, yes. However, if you observe loss of the methyl signal in NMR (approx. 3.9 ppm) and the appearance of a broad phenolic -OH, demethylation has occurred. This is catalyzed by the 

byproduct.
  • Prevention:[9] Add an organic base (e.g., N,N-dimethylaniline or Pyridine) to the reaction mixture to scavenge HCl as it forms.

Q: How do I remove the inorganic phosphorus byproducts? A: After quenching into base (ammonia/bicarb), extract with DCM. Wash the organic layer thoroughly with water. Phosphorus salts are highly water-soluble. A final wash with brine followed by drying over


 is standard.

References

  • General Mechanism of Isoquinoline N-Oxide Chlorination

    • Title: "The reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines occurs in two distinct stages..."[8] (Analogous mechanism for N-heterocycles).

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Synthesis of Methoxy/Methyl Substituted Isoquinolines

    • Title: "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline" (Demonstrates stability of methoxy/methyl motif under chlorin
    • Source:
    • URL:[Link]

  • Workup and Hydrolysis Prevention

    • Title: "How should I proceed in Chlorination using POCl3?" (Expert discussion on quenching protocols to prevent hydrolysis).
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Regioselectivity Studies

    • Title: "Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN."
    • Source: ResearchGate.[3]

    • URL:[Link]

Sources

Technical Support Center: Purification of 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center for researchers isolating 6-Methoxy-7-methylisoquinoline . It addresses the specific challenges of separating this target molecule from its regioisomers (primarily 7-methoxy-8-methylisoquinoline) formed during cyclization reactions like the Pomeranz-Fritsch synthesis.

Status: Operational Specialist: Senior Application Scientist Topic: Regioisomer Separation & Structural Verification

Quick Diagnostic: What is the nature of your problem?

SymptomProbable CauseImmediate Action
NMR shows doublets in the aromatic region. Contamination with 7-methoxy-8-methylisoquinoline .Go to .
Product is an oil that won't crystallize. Presence of isomers preventing lattice formation.Go to .
Peaks merge/tail on Silica TLC/Flash. Basic nitrogen interaction with silanols.Go to .

Module 1: Identification (The "Identity" Problem)

Q: How do I definitively distinguish my target (6-methoxy-7-methyl) from the regioisomer (7-methoxy-8-methyl) using 1H NMR?

A: The substitution pattern on the isoquinoline ring dictates the coupling pattern of the remaining protons. This is your most robust confirmation method.

  • The Target (6-Methoxy-7-methylisoquinoline):

    • Structure: Substituents at positions 6 and 7.

    • Protons: Located at positions 5 and 8.

    • Pattern: These protons are para to each other across the ring system. They typically appear as two distinct singlets (or very weakly coupled signals).

  • The Impurity (7-Methoxy-8-methylisoquinoline):

    • Structure: Substituents at positions 7 and 8.

    • Protons: Located at positions 5 and 6.

    • Pattern: These protons are ortho to each other. They will appear as two doublets with a characteristic coupling constant (

      
      ).
      

Diagnostic Table: 1H NMR Shift & Coupling Expectations

FeatureTarget: 6-OMe-7-Me-IsoquinolineImpurity: 7-OMe-8-Me-Isoquinoline
H-5 Signal Singlet (Para to H-8)Doublet (Ortho to H-6)
H-8/H-6 Signal Singlet (H-8)Doublet (H-6)
NOE Signal Strong NOE between 7-Me and H-8 Strong NOE between 8-Me and H-1 (Peri-effect)

Tech Note: The "Peri-effect" in the 8-methyl isomer (interaction between Me-8 and H-1) often causes a downfield shift of H-1 compared to the target isomer.

Module 2: Crystallization & Salt Formation (The "Oiling Out" Problem)

Q: My crude product is a dark oil. Standard recrystallization from hexanes/ethyl acetate failed. How do I purify this?

A: Isoquinoline regioisomers often have low melting points and form eutectic oily mixtures. The most reliable method to break this is salt formation , specifically the Hydrochloride (HCl) or Picrate salt. The 6-methoxy-7-methyl isomer typically forms a highly crystalline HCl salt, whereas the 8-methyl isomer's salt is more soluble due to steric disruption of the crystal lattice.

Protocol: Selective HCl Salt Precipitation
  • Dissolution: Dissolve 1.0 g of crude oil in 10 mL of anhydrous Diethyl Ether (or MTBE).

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (commercial or freshly prepared) with vigorous stirring.

    • Caution: Do not use aqueous HCl; water will cause the oil to separate as a gum.

  • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes at

    
    .
    
  • Filtration: Filter the solid under Argon/Nitrogen (isoquinoline salts can be hygroscopic).

  • Washing: Wash the cake with cold anhydrous ether (

    
    ).
    
  • Free-Basing (Recovery):

    • Suspend the solid in DCM.

    • Wash with saturated

      
       solution.
      
    • Dry organic layer over

      
       and evaporate.
      

Why this works: The 8-methyl substituent in the impurity creates steric strain near the nitrogen (peri-interaction), often making its salt lattice energy lower (more soluble) or its pKa slightly different, allowing the target 6,7-isomer to precipitate preferentially.

Caption: Workflow for selective crystallization of the target isoquinoline via HCl salt formation.

Module 3: Chromatographic Separation (The "Co-elution" Problem)

Q: I see tailing on silica gel and the isomers are barely resolved. What conditions should I use?

A: Isoquinolines are basic.[1] On standard silica, the nitrogen lone pair interacts strongly with acidic silanols, causing peak tailing and loss of resolution. You must use a mobile phase modifier .

Method A: Flash Chromatography (Normal Phase)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Base Modifier: Pre-treat the column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA or 1%

    
      to your mobile phase.
    
  • Solvent System:

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: Pure DCM/MeOH is often better than Hexane/Ethyl Acetate for isoquinolines due to solubility.

Method B: Preparative HPLC (Reverse Phase) - Recommended for >99% Purity

If the isomers are stubborn, Reverse Phase (C18) exploits the hydrophobicity difference. The 8-methyl isomer is often slightly more hydrophobic due to the "greasy" methyl group being more exposed or shielding the polar nitrogen.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini) - These are stable at high pH.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.[2][3]

  • Gradient: 20% B to 70% B over 20 minutes.

  • Why High pH? At pH 10, the isoquinoline is uncharged (Free Base). This eliminates silanol interactions and maximizes the hydrophobic difference between the regioisomers, often resulting in baseline separation where the 6,7-isomer elutes before the 7,8-isomer.

Caption: Decision matrix for selecting the appropriate purification technique based on purity and mixture complexity.

References

  • Pomeranz-Fritsch Reaction Mechanism & Regioselectivity

    • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[4][5][6][7][8] Organic Reactions.[1][6][7][9][10]

    • Source:

  • Isoquinoline Alkaloid Separation via HPLC

    • Separation of isoquinoline alkaloids using high pH mobile phases.
    • Source:

  • Synthesis of Methoxy-Methyl Isoquinolines

    • Detailed protocols for methoxy-substituted isoquinolines and salt form
    • Source:

Sources

Solving solubility issues of isoquinoline salts in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Advanced Support Subject: Troubleshooting Precipitation Events in Aqueous Buffers

Executive Summary

You are likely here because your isoquinoline salt (e.g., hydrochloride) dissolved perfectly in water or DMSO but precipitated immediately upon addition to Phosphate Buffered Saline (PBS) or culture media.

This is not a random failure. It is a predictable physicochemical event governed by two primary forces: The pH/pKa Mismatch and The Common Ion Effect . This guide provides the mechanistic root cause analysis and the formulation protocols required to resolve it.

Module 1: The pH/pKa Trap

The Symptom: "My compound is soluble in water (pH ~5.0) but crashes at pH 7.4."

The Mechanism: Isoquinoline is a weak base with a pKa of approximately 5.4 [1]. In pure water or dilute acid, the pH is often below the pKa, meaning the nitrogen is protonated (


), carrying a positive charge that confers solubility.

However, biological assays require a physiological pH of 7.4. According to the Henderson-Hasselbalch equation :



At pH 7.4:




The Reality: At physiological pH, 99% of your compound exists as the uncharged, hydrophobic free base , which has poor aqueous solubility.

Visualizing the Crash

The following diagram illustrates the deprotonation cascade that leads to precipitation.

pH_Solubility_Cascade Acidic Acidic Buffer (pH 4.0) High Solubility Equilibrium Equilibrium Shift (Henderson-Hasselbalch) Acidic->Equilibrium pH increased Neutral Physiological Buffer (pH 7.4) Dominant Species: Free Base Equilibrium->Neutral [Base]/[Acid] ratio > 100:1 Precipitate PRECIPITATION (Solid Phase) Neutral->Precipitate Exceeds Intrinsic Solubility (S0)

Figure 1: The thermodynamic cascade of isoquinoline precipitation as pH crosses the pKa threshold.

Module 2: The Common Ion Effect (The "Saline" Problem)

The Symptom: "I am using the Hydrochloride (HCl) salt. It dissolves in water, but precipitates in Saline (0.9% NaCl) even at acidic pH."

The Mechanism: This is the Common Ion Effect .[1][2][3] Your salt dissolves according to its solubility product constant (


):




In pure water,


 comes only from the drug. In saline or PBS, the concentration of chloride ions (

) is massive (~150 mM). To maintain the constant

, the concentration of dissolved drug (

) must decrease drastically, forcing the salt back into the solid phase [2].

Corrective Action:

  • Switch Counter-ions: Use Mesylate or Tosylate salts. These do not share a common ion with standard biological buffers (which are high in chloride but lack methanesulfonate).

  • Reduce Buffer Salinity: If the assay permits, use a low-salt buffer (e.g., 10 mM Phosphate w/o NaCl) and adjust tonicity with glucose/mannitol instead of salts.

Module 3: Advanced Formulation Strategy

If pH adjustment and salt switching are impossible, you must rely on solubilizing excipients.

Comparative Solubilizer Matrix
ApproachAgentMechanismProsCons
Cosolvent DMSO (1-5%) Dielectric constant reductionUniversal solvent; easy to prep.Toxic to cells >0.5%; causes protein unfolding [3].
Cosolvent PEG 400 Hydrogen bonding networkBiocompatible; stabilizes proteins.High viscosity; can interfere with pipetting.
Complexation HP-

-Cyclodextrin
Host-guest encapsulationHides hydrophobic core; no pH shift needed.Requires molar excess (often 5:1); expensive [4].
Surfactant Tween 80 Micelle formationHigh solubilizing capacity.High risk of assay interference (false positives).
Decision Tree: Selecting the Right Fix

Troubleshooting_Tree Start Precipitation Observed Check_pH Is pH > 6.0? Start->Check_pH Check_Salt Is it an HCl Salt in Saline? Check_pH->Check_Salt No (pH is low) Action_Acidify Action: Acidify to pH < 5.0 (if assay permits) Check_pH->Action_Acidify Yes (pKa Issue) Action_SwitchSalt Action: Switch to Mesylate or remove NaCl Check_Salt->Action_SwitchSalt Yes (Common Ion) Action_Cyclodextrin Action: Add HP-beta-Cyclodextrin (Molar Ratio 5:1) Check_Salt->Action_Cyclodextrin No Action_Cosolvent Action: Add 5% DMSO or PEG400 Action_Cyclodextrin->Action_Cosolvent If fails

Figure 2: Logical workflow for diagnosing and treating solubility failures in real-time.

Protocol: Kinetic Solubility Screening (Self-Validating)

Use this protocol to determine the maximum concentration your buffer can tolerate before the compound crashes.

Objective: Define the "metastable" solubility limit for short-term assays (< 4 hours).

Materials:

  • 100 mM Compound Stock in pure DMSO.

  • Target Assay Buffer (e.g., PBS pH 7.4).

  • 96-well UV-transparent microplate.

Procedure:

  • Preparation: Add 196

    
    L of Assay Buffer to columns 1-10 of the microplate.
    
  • Spiking: Add 4

    
    L of DMSO Stock to Column 1 (Final: 2 mM, 2% DMSO). Mix well.
    
  • Serial Dilution: Transfer 100

    
    L from Col 1 to Col 2, mix, and repeat across the plate.
    
  • Incubation: Seal and shake at room temperature for 2 hours .

  • Readout (Turbidimetry): Measure Absorbance at 620 nm (non-absorbing region for isoquinolines).

  • Validation Step:

    • Blank Control: Buffer + 2% DMSO (Must read OD < 0.05).

    • Positive Control: A known soluble compound (e.g., Caffeine).

  • Analysis: The "Kinetic Solubility Limit" is the highest concentration where

    
    .
    
References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Nejadnik, M. R., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Journal of Medicinal Chemistry, 55(3).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Technical Support Center: Impurity Remediation in 6-Methoxy-7-methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Remediation Target Molecule: 6-Methoxy-7-methylisoquinoline Primary Synthesis Route: Bischler-Napieralski Cyclization / Pomeranz-Fritsch Modification

Introduction: The 6,7-Disubstitution Challenge

Welcome to the technical support hub. Synthesizing 6-Methoxy-7-methylisoquinoline presents a unique set of challenges compared to simple monosubstituted isoquinolines. The interplay between the strong electron-donating methoxy group and the weakly activating methyl group creates a specific impurity profile that requires precise intervention.

This guide addresses the three critical failure points in this synthesis:

  • Regioisomer Contamination: Formation of the 8-methoxy isomer.

  • Oxidation State Variance: Persistent dihydroisoquinoline intermediates.

  • Demethylation: Loss of the methyl ether under Lewis acid conditions.

Module 1: The Regioisomer Challenge (Target vs. 8-Methoxy)

The Mechanism of Failure

In the Bischler-Napieralski reaction, the cyclization of the precursor N-(3-methoxy-4-methylphenethyl)acetamide is driven by electrophilic aromatic substitution.

  • Target Pathway: Cyclization occurs para to the methoxy group (the strongest activator), yielding the 6-methoxy-7-methyl isomer.

  • Impurity Pathway: Cyclization occurs ortho to the methoxy group. While the C4-methyl group blocks one ortho site, the other (C2 on the phenyl ring) remains open, leading to 8-methoxy-7-methylisoquinoline .

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Cyclization Agent POCl₃ (Phosphorus oxychloride)Preferred over P₂O₅.[1] POCl₃ is milder and offers better steric discrimination against the crowded 8-position.
Solvent Acetonitrile or Toluene Avoid neat reactions. Solvation increases steric bulk around the transition state, disfavoring the crowded 8-methoxy formation.
Temperature Reflux (80-110°C) Lower temperatures favor the kinetically controlled product (often the less hindered 6-isomer). High heat (>140°C) promotes thermodynamic equilibration, increasing the 8-isomer.
Visualization: Cyclization Pathways

RegioSelectivity cluster_conditions Critical Control Points Precursor N-(3-methoxy-4-methyl phenethyl)acetamide Intermediate Imidoyl Chloride Intermediate Precursor->Intermediate POCl3, Heat Target Target: 6-Methoxy-7-methyl (Para-cyclization) Intermediate->Target Major Path (Sterically Favored) Impurity Impurity: 8-Methoxy-7-methyl (Ortho-cyclization) Intermediate->Impurity Minor Path (Sterically Hindered) Temp < 110°C Temp < 110°C Solvent: Toluene Solvent: Toluene

Caption: Divergent cyclization pathways in Bischler-Napieralski synthesis. The target molecule results from para-cyclization relative to the methoxy group.

Module 2: Oxidation State Management (The "Dihydro" Impurity)

The Issue

The immediate product of the Bischler-Napieralski reaction is 3,4-dihydro-6-methoxy-7-methylisoquinoline . This intermediate is basic and often co-crystallizes with the final product. Incomplete aromatization is the most common cause of "oily" or "yellowed" final products.

Remediation Protocol: Full Aromatization

Do not rely on spontaneous air oxidation. Use a dedicated dehydrogenation step.

Method A: Pd/C Catalytic Dehydrogenation (Cleanest)

  • Dissolve crude dihydro-product in Decalin or p-Cymene.

  • Add 10 wt% Pd/C.

  • Reflux for 4-6 hours.

  • Filtration: Filter hot through Celite to remove catalyst.

  • Validation: Check NMR for the disappearance of aliphatic protons at

    
     2.8-3.0 ppm.
    

Method B: Chemical Oxidation (For small scale)

  • Reagent: MnO₂ (activated) in refluxing Toluene.

  • Advantage: Avoids heavy metal waste in solution, but requires large excess (10 eq).

Module 3: Purification Workflow (Acid-Base Extraction)

Since isoquinolines are alkaloids (basic), we can exploit pH manipulation to remove non-basic impurities (unreacted amides, tars, and neutral side products).

Step-by-Step Purification Guide
  • Acidification: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (3x).

    • Result: The Isoquinoline moves to the Aqueous Phase (as hydrochloride salt). Neutral impurities stay in EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh Ether or EtOAc.

    • Purpose: Removes trapped neutral organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or NH₄OH until pH > 10.

    • Result: The Isoquinoline precipitates or oils out as the free base.

  • Extraction: Extract the basic aqueous layer with DCM (3x).[2]

  • Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Visualization: Acid-Base Logic

ExtractionLogic Crude Crude Mixture (Isoquinoline + Amides + Tars) AcidStep Add 1M HCl (Phase Separation) Crude->AcidStep OrgLayer1 Organic Layer (Discard) Contains: Amides, Tars AcidStep->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH < 2) Contains: Isoquinoline-HCl AcidStep->AqLayer1 Protonated Product BaseStep Basify to pH 10 (NaOH) AqLayer1->BaseStep FinalExtract Extract with DCM BaseStep->FinalExtract Product Pure Isoquinoline (Free Base) FinalExtract->Product

Caption: pH-swing extraction protocol to isolate the basic isoquinoline core from neutral reaction byproducts.

Frequently Asked Questions (FAQ)

Q: My product has a persistent red/brown hue even after column chromatography. What is it? A: This is likely an Isoquinoline N-Oxide impurity. It forms if the workup involved vigorous stirring in air while the solution was basic, or if excess oxidant (like MnO₂) was not fully removed.

  • Fix: Treat the material with PCl₃ (in DCM) or Zn/AcOH to reduce the N-oxide back to the parent isoquinoline.

Q: I see a spot on TLC just below my product that fluoresces blue. Is this the 8-methoxy isomer? A: No. The 8-methoxy isomer usually runs very close to the 6-methoxy target (often overlapping). A distinct blue fluorescent spot with lower Rf is likely the 3,4-dihydroisoquinoline intermediate.

  • Action: Run the dehydrogenation step (Module 2) again.

Q: Can I separate the 6-methoxy and 8-methoxy isomers if they form? A: It is difficult but possible.

  • Crystallization: The 6-methoxy-7-methyl isomer is generally more symmetric and crystalline. Recrystallize from Ethanol/Hexane (1:4) . The 8-isomer tends to stay in the mother liquor.

  • Chromatography: Use a basic alumina column or treat silica with 1% Triethylamine. The steric crowding of the 8-isomer slightly alters its interaction with the stationary phase.

Q: During the reaction, my yield dropped and I smell something phenolic. What happened? A: You likely caused ether cleavage (demethylation) . This happens if you used Lewis acids like AlCl₃ or if the POCl₃ reaction was run too hot (>120°C).

  • Prevention: Keep reaction temperature strictly controlled. If using the Pomeranz-Fritsch route, switch to the Bobbitt modification (using aminoacetal and catalytic acid) which is gentler on ether groups.

References

  • Bischler-Napieralski Reaction Mechanism & Scope

    • Organic Reactions.[1][3][4][5][6][7] "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction."[3][8]

  • Pomeranz-Fritsch Synthesis & Modifications

    • BenchChem Protocols. "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines."
  • Isoquinoline Purification Techniques

    • PubMed. "Methods of isolation and determination of isoquinoline alkaloids."[9]

  • Regioisomer Separation Strategies

    • ResearchGate.[10][11][12] "Separation of regioisomers without using instrumental method."

Sources

Technical Support Center: Stability Profile of 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Researchers often misinterpret the behavior of 6-Methoxy-7-methylisoquinoline in acidic media. As a nitrogen-containing heterocycle with an ether substituent, this molecule exhibits a "dual-personality" in acid:

  • The Base (Isoquinoline Nitrogen): Highly reactive to protons, forming stable salts immediately.

  • The Ether (Methoxy Group): Generally resistant to dilute mineral acids (HCl,

    
    ) but susceptible to cleavage by strong nucleophilic acids (HBr, HI) or Lewis acids (
    
    
    
    ).

This guide dissects these behaviors to help you distinguish between reversible salt formation and irreversible chemical degradation .

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must visualize the competing pathways. In acidic hydrolysis, the molecule does not simply "break down"; it undergoes specific mechanistic transformations based on the acid identity and temperature.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between safe protonation and destructive demethylation.

G cluster_0 Safe Zone (Storage/Handling) Start 6-Methoxy-7- methylisoquinoline (Free Base) Acid Acid Exposure (HX) Start->Acid Salt Isoquinolinium Salt (Reversible) Acid->Salt Kinetic Product (Fast) Salt->Start Base Neutralization (NaOH) Heat Heat (>100°C) + Nucleophile (Br-, I-) Salt->Heat Strong Acid Reflux Cleavage Ether Cleavage (Demethylation) Heat->Cleavage SN2 Mechanism Product 6-Hydroxy-7- methylisoquinoline Cleavage->Product Irreversible

Figure 1: Reaction pathway showing the distinction between reversible salt formation (Green) and irreversible ether cleavage (Red).

Key Mechanistic Insights
  • Protonation (

    
    ):  The isoquinoline nitrogen is basic. In any solution with pH < 4, the molecule exists almost exclusively as the isoquinolinium cation . This is NOT  degradation; it is a stable salt form.
    
  • Ether Cleavage (

    
    ):  The methoxy group is stable in HCl because the chloride ion (
    
    
    
    ) is a poor nucleophile in aqueous media. However, HBr and HI provide strong nucleophiles (
    
    
    ,
    
    
    ) that attack the methyl group of the protonated ether, leading to demethylation (formation of the phenol).

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific anomalies reported by users during synthesis and purification.

Issue 1: Unexpected Precipitation

User Report: "I dissolved the compound in 1M HCl, but after cooling, a white solid precipitated. Did it degrade?"

Diagnosis: Likely Salt Formation (Isoquinolinium Hydrochloride), not degradation.

  • The Science: 6-Methoxy-7-methylisoquinoline hydrochloride is less soluble in cold water than the free base is in organic solvents. The "Common Ion Effect" (excess

    
     from HCl) further decreases solubility, forcing the salt out of solution.
    
  • Verification Step: Filter the solid and dissolve a small amount in

    
    . Run a 1H NMR.
    
    • Result A: Spectra matches the parent structure (aromatic protons shifted downfield by ~0.5 ppm due to positive charge). -> Compound is Stable.

    • Result B: Loss of the methoxy singlet (~4.0 ppm). -> Degradation (Demethylation).

Issue 2: Loss of Methoxy Signal

User Report: "I refluxed the compound in 48% HBr, and the NMR shows the disappearance of the singlet at 3.9 ppm."

Diagnosis: Intentional Demethylation.

  • The Science: You have successfully synthesized 6-Hydroxy-7-methylisoquinoline . HBr is the standard reagent for cleaving aromatic methyl ethers. This is irreversible.

  • Corrective Action: If the methoxy group was required, never use HBr or HI. Switch to HCl or

    
     for acidic handling.
    
Issue 3: Color Change (Yellowing)

User Report: "My clear acidic solution turned yellow/orange over time."

Diagnosis: Trace Oxidation or Polymerization .

  • The Science: Isoquinoline rings are electron-deficient, but the methoxy group at C6 is an electron-donating group (EDG), activating the ring slightly. In the presence of light and oxygen, trace oxidation products (quinoid-like structures) can form.

  • Solution: Store acidic solutions in amber vials under nitrogen. The color often does not indicate significant bulk degradation (<1%), but purity should be checked via HPLC.

Module 3: Experimental Protocols

Protocol A: Stability Assessment (HPLC)

Use this protocol to validate stability before scaling up acidic reactions.

Materials:

  • Agilent 1100/1200 Series (or equivalent)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Step-by-Step:

  • Preparation: Dissolve 1 mg of 6-Methoxy-7-methylisoquinoline in 1 mL of the target acid (e.g., 1M HCl).

  • Incubation: Heat to the desired experimental temperature (e.g., 60°C) for 4 hours.

  • Neutralization (Critical): Dilute 100 µL of the acid mixture into 900 µL of Mobile Phase A buffer. Do not inject concentrated strong acid directly onto the column.

  • Analysis: Inject 10 µL. Monitor at 254 nm (aromatic system) and 280 nm (methoxy absorption).

  • Criteria:

    • Pass: Single peak (Retention time matches standard).

    • Fail: Appearance of a new, earlier-eluting peak (The phenolic degradation product is more polar).

Protocol B: Recovery of Free Base from Acid

If you accidentally formed the salt and need the organic-soluble free base back.

  • Cool: Cool the acidic solution to 0–5°C.

  • Basify: Slowly add 2M NaOH or saturated

    
     dropwise with stirring.
    
  • Monitor: Check pH. Continue until pH > 9. The solution will become cloudy as the free base precipitates.

  • Extract: Add Dichloromethane (DCM) or Ethyl Acetate (

    
     Volume).
    
  • Dry: Collect organic layer, dry over

    
    , and evaporate.
    

Module 4: Comparative Acid Stability Data

The following table summarizes the predicted stability of the ether bond in 6-Methoxy-7-methylisoquinoline based on general aromatic ether reactivity [1, 2].

Acid ReagentConditionStability PredictionPrimary Species Formed
1M HCl 25°C (RT)Stable Isoquinolinium Hydrochloride (Salt)
1M HCl 100°C (Reflux)Stable Isoquinolinium Hydrochloride (Salt)
6M HCl 100°C (Reflux)Marginal <5% Demethylation possible over 24h
48% HBr 100°C (Reflux)Unstable 6-Hydroxy-7-methylisoquinoline (Phenol)
57% HI 100°C (Reflux)Unstable 6-Hydroxy-7-methylisoquinoline (Phenol)
1M H2SO4 25°C (RT)Stable Isoquinolinium Bisulfate (Salt)

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) for LCMS analysis? A: Yes. TFA is a weak acid compared to HBr. It will protonate the nitrogen (improving ionization) but will not cleave the methoxy ether, even at high concentrations used in peptide synthesis cleavage cocktails.

Q: Why is the "7-methyl" group important for stability? A: Sterics. The methyl group at position 7 provides slight steric hindrance to the C6-methoxy group. While not a complete shield, it makes the ether oxygen slightly less accessible to bulky Lewis acids compared to an unsubstituted isoquinoline, though it does not stop protonation [3].

Q: How should I store the hydrochloride salt? A: The salt is hygroscopic. Store in a desiccator at -20°C. If it absorbs water, it becomes a sticky gum but does not chemically degrade.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - referencing ether cleavage mechanisms).
  • Burdon, R. D., & Moffatt, J. S. (1968). Isoquinoline Alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 10). Academic Press.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Section on Isoquinoline Reactivity).

  • PubChem. (n.d.). Compound Summary: 7-Methoxyisoquinoline (Structural analog for stability data). National Library of Medicine. Retrieved from [Link]

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 6-Methoxy-7-methylisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, isoquinoline and its derivatives stand as a cornerstone in medicinal chemistry and materials science. Their prevalence in natural alkaloids and synthetic pharmaceuticals necessitates a profound understanding of their structural characterization. Among the myriad of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 6-methoxy-7-methylisoquinoline, a key intermediate in various synthetic pathways.

Due to the absence of a publicly available experimental spectrum for 6-methoxy-7-methylisoquinoline, this guide will present a detailed, predicted 1H NMR analysis. This prediction is grounded in the well-established principles of substituent effects on aromatic systems and is supported by comparative data from the experimentally determined spectra of closely related analogs: 6-methoxyquinoline and 6-methylquinoline. By dissecting the influence of both the electron-donating methoxy group and the weakly electron-donating methyl group, this guide offers a robust framework for interpreting the 1H NMR spectrum of the target molecule and similar substituted isoquinolines.

The Logic of Spectral Prediction: Understanding Substituent Effects

The chemical shift of a proton in an aromatic system is exquisitely sensitive to the electronic environment. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, shielding the protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).

In 6-methoxy-7-methylisoquinoline, both the methoxy (-OCH₃) and methyl (-CH₃) groups are considered electron-donating. The methoxy group is a strong EDG through resonance and a weak electron-withdrawing group through induction. The methyl group is a weak EDG through hyperconjugation and induction. Their combined effect, along with the inherent electronic properties of the isoquinoline ring system, dictates the final chemical shifts of the aromatic protons.

Predicted 1H NMR Spectrum of 6-Methoxy-7-methylisoquinoline

The following table summarizes the predicted 1H NMR data for 6-methoxy-7-methylisoquinoline in a typical deuterated solvent like CDCl₃. These predictions are derived from established substituent chemical shift (SCS) values and analysis of related structures.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-19.1 - 9.3s-
H-38.4 - 8.6d5.5 - 6.0
H-47.5 - 7.7d5.5 - 6.0
H-57.2 - 7.4s-
H-87.8 - 8.0s-
-OCH₃3.9 - 4.1s-
-CH₃2.3 - 2.5s-

Comparative Analysis: Dissecting Substituent Contributions

To validate and understand the predicted spectrum, a comparison with the experimental data of 6-methoxyquinoline and 6-methylquinoline is instrumental.

Experimental 1H NMR Data of Reference Compounds
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
6-Methoxyquinoline [1]H-28.73dd4.2, 1.6
H-37.28dd8.3, 4.2
H-47.98d8.3
H-57.33d2.8
H-76.98dd9.1, 2.8
H-87.95d9.1
-OCH₃3.86s-
6-Methylquinoline [2]H-28.8m
H-37.3m
H-48.0m
H-57.8s
H-77.5d8.4
H-88.0d8.4
-CH₃2.5s
Analysis of Key Protons:
  • H-1 and H-3 (Per-protons): In isoquinoline, the H-1 and H-3 protons are adjacent to the nitrogen atom, which is electron-withdrawing, causing them to be significantly deshielded. This effect is expected to be maintained in 6-methoxy-7-methylisoquinoline, with H-1 appearing as a singlet at a very downfield position (around 9.1-9.3 ppm) and H-3 as a doublet coupled to H-4.

  • H-5 and H-8 (Protons on the Substituted Ring): The H-5 and H-8 protons are most influenced by the substituents at positions 6 and 7. In 6-methoxyquinoline, the methoxy group strongly shields the ortho-protons (H-5 and H-7) and to a lesser extent the para-proton (H-8). In 6-methylquinoline, the methyl group provides weaker shielding. In 6-methoxy-7-methylisoquinoline, H-5 is ortho to the methoxy group and meta to the methyl group, while H-8 is ortho to the methyl group and meta to the methoxy group. The strong shielding effect of the methoxy group is anticipated to shift the H-5 signal upfield, appearing as a singlet due to the absence of adjacent protons. The H-8 signal will also be a singlet and its chemical shift will be a result of the combined, though less pronounced, shielding effects of the adjacent methyl and meta methoxy groups.

  • -OCH₃ and -CH₃ Protons: The protons of the methoxy and methyl groups are expected to appear as sharp singlets in their characteristic regions. The methoxy protons typically resonate around 3.8-4.0 ppm, while the methyl protons attached to an aromatic ring appear around 2.3-2.5 ppm.[3]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 6-methoxy-7-methylisoquinoline, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, and CDCl₃ is a common choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is defined as 0.00 ppm and provides a reference point for the spectrum.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[4]

    • Use an appropriate pulse sequence (e.g., a simple 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualizing the Structure and Proton Environment

The following diagram illustrates the molecular structure of 6-methoxy-7-methylisoquinoline with the assigned proton labels.

Caption: Molecular structure of 6-methoxy-7-methylisoquinoline with proton labeling.

Conclusion

The 1H NMR spectral analysis of 6-methoxy-7-methylisoquinoline, while based on prediction in this guide, is firmly rooted in the fundamental principles of NMR spectroscopy and substituent effects. The comparative analysis with 6-methoxyquinoline and 6-methylquinoline provides a strong foundation for understanding the electronic influences of the methoxy and methyl groups on the isoquinoline scaffold. This guide serves as a practical tool for researchers in identifying and characterizing this important synthetic intermediate, and the principles discussed can be extrapolated to the analysis of other substituted isoquinoline derivatives. The detailed experimental protocol further ensures that researchers can acquire high-quality data for their own samples, contributing to the broader understanding of this class of compounds.

References

  • Filo. (2025). 1H NMR Chemical Shifts for 6,7-Methoxyisoquinoline-1-carboxylic Acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0263269). Retrieved from [Link]

Sources

A Comparative Guide to the ¹H NMR Signatures of 7-Methyl- and 6-Methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of isoquinoline-based compounds, a common challenge lies in the unambiguous assignment of proton NMR signals, particularly for substituted analogues. This guide provides a detailed comparison of the characteristic ¹H NMR peaks for two common substituents, the 7-methyl and 6-methoxy groups, on the isoquinoline scaffold. Understanding these differences is crucial for accurate characterization and for guiding the synthesis of novel isoquinoline derivatives in medicinal chemistry and materials science.

Distinguishing Protons: Electronic and Anisotropic Influences

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the case of substituted isoquinolines, the position of a substituent and its inherent electronic properties—whether it donates or withdraws electron density—profoundly influences the resonance frequencies of its own protons and those on the aromatic core.

A methyl group , such as in 7-methylisoquinoline, is a weak electron-donating group through an inductive effect. This results in a slight increase in electron density on the aromatic ring, leading to a characteristic upfield shift (lower ppm) for its protons compared to more electron-withdrawing environments.

Conversely, a methoxy group , as in 6-methoxyisoquinoline, exhibits a dual electronic nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density to the aromatic ring (+R effect). For protons on the methoxy group itself, the dominant effect is the strong deshielding caused by the adjacent electronegative oxygen atom, resulting in a significant downfield shift.[1][2]

Beyond these electronic effects, the spatial arrangement of these groups can lead to through-space anisotropic effects . This phenomenon arises from the generation of a small, localized magnetic field by the substituent that can either shield (upfield shift) or deshield (downfield shift) nearby protons, depending on their position relative to the substituent's magnetic field.[3]

Comparative ¹H NMR Data

The following table summarizes the expected and observed ¹H NMR chemical shifts for the substituent protons in 7-methylisoquinoline and 6-methoxyisoquinoline. The data for the closely related quinoline analogues are provided as a strong predictive basis, given the similar electronic environment of the substituents on the benzo-fused ring.

CompoundSubstituentPositionSolventChemical Shift (δ) of Substituent Protons (ppm)Reference
7-Methylquinoline-CH₃7CDCl₃~2.55[4]
6-Methoxyquinoline-OCH₃6CDCl₃~3.86[5]

Key Observations:

  • The methoxy protons of 6-methoxyquinoline are significantly deshielded (shifted downfield) compared to the methyl protons of 7-methylisoquinoline. This is primarily due to the strong inductive effect of the oxygen atom in the methoxy group.

  • The chemical shift of the methyl protons in 7-methylquinoline provides a reliable estimate for the expected chemical shift in 7-methylisoquinoline.

  • The chemical shift of the methoxy protons in 6-methoxyquinoline serves as a strong indicator for the expected chemical shift in 6-methoxyisoquinoline.

Understanding the "Why": A Deeper Dive into Substituent Effects

To illustrate the interplay of electronic and anisotropic effects, let's consider the influence of the 7-methyl and 6-methoxy groups on the protons of the isoquinoline ring.

experimental_workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Tuning & Shimming C->D E 1D ¹H NMR Acquisition D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration) F->G

Figure 2. General workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectra of 7-methyl- and 6-methoxyisoquinolines exhibit distinct and predictable differences in the chemical shifts of their substituent protons. The methoxy protons are found significantly downfield due to the strong deshielding effect of the adjacent oxygen atom. In contrast, the methyl protons experience a much weaker deshielding environment. These characteristic chemical shifts, in conjunction with an understanding of the electronic and anisotropic effects on the aromatic protons, provide a robust framework for the structural elucidation of substituted isoquinolines. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is the cornerstone of reliable spectroscopic analysis.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.).
  • 1H NMR Chemical Shift. Oregon State University. (n.d.).
  • Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. ResearchGate. (2025).
  • Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. (2019).
  • Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PMC. (2014).
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. (n.d.).
  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0263269). NP-MRD. (n.d.).
  • NMR Chemical Shift Values Table. Chemistry Steps. (n.d.).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. (n.d.).
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. (2025).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.).
  • 7-Methylisoquinoline. PubChem. (n.d.).
  • Quinoline, 6-methoxy-. NIST WebBook. (n.d.).
  • 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum. ChemicalBook. (n.d.).
  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. ResearchGate. (2025).
  • Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. NIH. (n.d.).
  • Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... ResearchGate. (n.d.).
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. (n.d.).
  • 7-Methylquinoline(612-60-2) 1 H NMR. ChemicalBook. (n.d.).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing. (n.d.).
  • 6 Methoxyquinoline. mzCloud. (2015).
  • 14.8: Diamagnetic Anisotropy. Chemistry LibreTexts. (2014).
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. (n.d.).
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. (2025).
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. (n.d.).
  • 1 H and 13 C NMR spectra of fifteen substituted isoquinolines. Sci-Hub. (n.d.).
  • 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum. ChemicalBook. (n.d.).
  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. (n.d.).
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).

Sources

Mass spectrometry fragmentation pattern of 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Methoxy-7-methylisoquinoline (C₁₁H₁₁NO, MW 173.21), distinguishing it from structural isomers through mechanistic interrogation.

Core Insight: The identification of 6-Methoxy-7-methylisoquinoline relies on detecting the interplay between the C6-methoxy and C7-methyl substituents. Unlike non-vicinal isomers, this "ortho-like" configuration facilitates specific hydrogen rearrangements and proximity effects, altering the abundance ratios of the primary quinoid cation (m/z 158) and the secondary decarbonylated fragment (m/z 130).

Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Experimental Specifications

To replicate the fragmentation patterns described, the following standardized conditions are recommended. These protocols ensure that energy-dependent rearrangements (like the ortho-effect) are observable.

Protocol A: GC-EI-MS (Electron Ionization)
  • Inlet Temperature: 250°C (Flash vaporization to prevent thermal degradation).

  • Ion Source: 230°C.

  • Ionization Energy: 70 eV (Standard) and 20 eV (Low energy for molecular ion confirmation).

  • Emission Current: 35 µA.

  • Scan Range: m/z 40–300.

Protocol B: LC-ESI-MS/MS (Electrospray Ionization)
  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Gradient).

  • Mode: Positive Ion (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to visualize the full decay of the parent ion [M+H]⁺.

Fragmentation Mechanism Analysis

The fragmentation of 6-Methoxy-7-methylisoquinoline is driven by the stability of the aromatic isoquinoline core and the lability of the methoxy substituent.

Primary Pathway: Radical Cleavage (α-Cleavage)

Upon electron ionization, the radical cation M⁺• (m/z 173) is formed. The most energetically favorable pathway is the homolytic cleavage of the methyl group from the methoxy substituent.

  • Mechanism: The radical electron on the oxygen atom triggers the loss of a methyl radical (•CH₃).

  • Result: Formation of a stable quinoid oxonium ion (m/z 158) . This is typically the Base Peak (100% relative abundance) in EI spectra of methoxy-isoquinolines.

Secondary Pathway: Decarbonylation

The m/z 158 ion retains significant internal energy. It undergoes ring contraction or rearrangement to eject a neutral carbon monoxide (CO) molecule.

  • Transition: m/z 158 → m/z 130 (Loss of 28 Da).

  • Structure: The resulting ion (m/z 130) is a fused bicyclic cation, likely an indole-like or rearranged tropylium-like species.

The "Ortho-Effect" Differentiator

In 6-Methoxy-7-methylisoquinoline, the C6-methoxy and C7-methyl groups are vicinal (adjacent). This proximity allows for a Hydrogen Transfer Rearrangement that is sterically hindered in non-vicinal isomers (e.g., 6-methoxy-8-methylisoquinoline).

  • Pathway: Transfer of a hydrogen from the C7-methyl to the C6-oxygen, followed by the loss of formaldehyde (CH₂O, 30 Da).

  • Diagnostic Signal: Appearance of a minor but distinct peak at m/z 143 [M - CH₂O]⁺• or altered kinetics in the formation of m/z 130.

Comparative Analysis: Isomer Differentiation

Distinguishing the 6,7-isomer from its alternatives requires analyzing relative ion intensities.[1]

Feature6-Methoxy-7-methylisoquinoline (Target)7-Methoxy-6-methylisoquinoline (Isomer B)Non-Vicinal Isomers (e.g., 6-OMe, 1-Me)
Base Peak m/z 158 [M-CH₃]⁺m/z 158 [M-CH₃]⁺m/z 172 [M-H]⁺ or 158
Ortho-Effect Ion m/z 143 (Trace/Low) - Diagnosticm/z 143 (Trace/Low)Absent
HCN Loss m/z 131 (from 158)m/z 131 (from 158)m/z 145 (from 172)
m/z 158/130 Ratio Low (~2:1) due to rapid CO loss facilitated by methyl proximity.Low (~2:1)High (>5:1) - Slower CO loss.

Interpretation:

  • Vs. Non-Vicinal: The presence of m/z 143 and a rapid decay of 158→130 confirms the vicinal (ortho) arrangement of substituents.

  • Vs. 7-Methoxy-6-methyl: Distinguishing these two exact regioisomers by MS alone is challenging. It often requires LC retention time (C6-OMe is typically less polar than C7-OMe due to shielding) or MS³ experiments to probe the stability of the m/z 130 core.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation cascade, highlighting the branching pathways that differentiate the target compound.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 173 Quinoid Quinoid Cation [M - CH3]+ m/z 158 M_Ion->Quinoid - CH3• (15 Da) Primary Pathway Ortho_Rearrange Ortho-Rearrangement [M - CH2O]+ m/z 143 M_Ion->Ortho_Rearrange - CH2O (30 Da) Ortho-Effect (Diagnostic) Core_Frag Core Fragment [M - CH3 - CO]+ m/z 130 Quinoid->Core_Frag - CO (28 Da) Secondary Decay Ring_Cleavage Ring Cleavage [M - CH3 - HCN]+ m/z 131 Quinoid->Ring_Cleavage - HCN (27 Da) Isoquinoline Characteristic

Caption: Fragmentation cascade of 6-Methoxy-7-methylisoquinoline showing the dominant quinoid pathway and diagnostic ortho-rearrangement.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Electron Ionization Mass Spectra of Quinoline and Isoquinoline Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Weisz, A., et al. (1996). "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry, 31(6), 676-680. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33, 432-455. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Separating Structural Twins

In the realm of analytical chemistry, particularly within pharmaceutical and natural product research, the precise separation and quantification of isomers are paramount. Isoquinoline and its structural isomer, quinoline, present a classic chromatographic challenge. Both are benzopyridines with the same chemical formula (C₉H₇N) and molecular weight, differing only in the position of the nitrogen atom within their fused aromatic ring structure.[1][2] This subtle structural variance leads to distinct biological activities and toxicological profiles, making their differentiation a critical analytical task in drug synthesis, impurity profiling, and quality control of natural extracts containing isoquinoline alkaloids.[3][4][5]

The primary difficulty in their High-Performance Liquid Chromatography (HPLC) separation lies in their nearly identical physicochemical properties. Conventional reversed-phase methods may fail to provide adequate resolution, necessitating a more nuanced approach to method development. This guide provides an in-depth, field-proven comparison of HPLC methodologies, explaining the causality behind experimental choices to achieve robust and reliable separation of isoquinoline and quinoline.

Foundational Principles: Exploiting Subtle Physicochemical Differences

Successful separation hinges on leveraging the minor yet significant differences in the isomers' polarity, basicity, and electronic structure.

  • Structural and Electronic Differences: In quinoline, the nitrogen atom is at position 1, while in isoquinoline, it is at position 2.[1] This variance alters the electron density distribution across the aromatic system. Consequently, isoquinoline exhibits a higher dipole moment (2.60 D) compared to quinoline (2.10 D), rendering it slightly more polar.[6]

  • Basicity (pKa): Both compounds are weak bases. However, isoquinoline is slightly more basic (pKa ≈ 5.14–5.4) than quinoline (pKa ≈ 4.9).[2][7] This means that in an acidic mobile phase, both will exist as protonated, positively charged species, but their equilibrium and interaction with residual silanols on the stationary phase can differ.

These properties are the levers we can pull during method development. In reversed-phase HPLC, where separation is primarily driven by hydrophobicity, the more polar compound is expected to elute earlier. Therefore, under standard C18 conditions, isoquinoline should theoretically have a shorter retention time than quinoline.

Experimental Design: A Multi-faceted Approach to Isomer Resolution

A robust method development strategy involves evaluating multiple stationary and mobile phase combinations to find the optimal selectivity. We will compare three distinct, validated approaches.

Experimental Workflow Overview

The logical flow for developing a separation method for these isomers is outlined below. We begin with the most common column chemistry (C18) and progressively introduce more specialized techniques if the initial separation is insufficient.

G cluster_prep Preparation cluster_methods Method Development cluster_eval Evaluation & Finalization start Start: Prepare 10 µg/mL standards of Isoquinoline & Quinoline in 50:50 ACN:H₂O method1 Method 1: C18 Column (Primary Screening) start->method1 eval Evaluate Resolution (Rs) and Peak Tailing method1->eval method2 Method 2: Phenyl-Hexyl Column (Alternative Selectivity) method2->eval method3 Method 3: C18 with Ion-Pairing (Enhanced Retention & Peak Shape) method3->eval decision Rs > 1.5 and Tailing < 1.5? eval->decision decision->method2 No decision->method3 No optimized Optimized Method Achieved decision->optimized Yes report Finalize & Report Results optimized->report

Caption: Method development workflow for isoquinoline isomer separation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step is chosen to ensure reproducibility and diagnostic power.

Common HPLC System Parameters:

  • HPLC System: Standard analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Detection: 275 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

Protocol 1: Standard Reversed-Phase (C18) Separation

  • Causality: The C18 column is the industry standard for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[8] This method serves as our baseline to assess the inherent separability of the isomers based on the slight polarity difference. An acidic mobile phase is used to ensure consistent protonation of the basic analytes, minimizing peak shape distortion from pH fluctuations.[9]

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 30% Mobile Phase B.

    • Run Time: 15 minutes.

    • Procedure:

      • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

      • Inject the prepared standard mixture.

      • Record the chromatogram and determine the retention time (t_R), resolution (R_s), and USP tailing factor for each peak.

Protocol 2: Alternative Selectivity with a Phenyl-Hexyl Column

  • Causality: When a C18 column fails to provide adequate resolution, the next logical step is to try a column with a different separation mechanism.[10] A Phenyl-Hexyl column offers both hydrophobic interactions (from the hexyl chain) and π-π interactions between its phenyl rings and the aromatic analytes.[11][12] This alternative selectivity can often resolve compounds that co-elute on C18.[13] Using methanol as the organic modifier can further enhance these π-π interactions compared to acetonitrile.[12][14]

  • Methodology:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Acetic Acid.

    • Mobile Phase B: Methanol.

    • Elution: Isocratic, 40% Mobile Phase B.

    • Run Time: 20 minutes.

    • Procedure:

      • Equilibrate the column with the mobile phase for at least 20 minutes.

      • Inject the prepared standard mixture.

      • Record and analyze the chromatogram as described in Protocol 1.

Protocol 3: Ion-Pair Reversed-Phase Chromatography

  • Causality: Basic compounds like quinoline and isoquinoline, when protonated in an acidic mobile phase, can exhibit poor retention and peak tailing on C18 columns. An anionic ion-pairing reagent, such as sodium dodecyl sulfonate (SDS), forms a neutral, hydrophobic ion-pair with the positively charged analytes.[3][15] This dramatically increases their retention by strengthening their interaction with the C18 stationary phase and often improves peak symmetry.[16][17]

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (a dedicated column is recommended for ion-pairing applications).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (to achieve pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Ion-Pair Reagent: Add Sodium Dodecyl Sulfonate (SDS) to the premixed mobile phase to a final concentration of 0.3% (w/v).

    • Elution: Isocratic, 50% Mobile Phase B.

    • Run Time: 25 minutes.

    • Procedure:

      • Crucial: Dedicate a column to this method, as ion-pairing reagents can be difficult to remove completely.

      • Equilibrate the column for at least 30-45 minutes to ensure the stationary phase is fully saturated with the ion-pairing reagent.

      • Inject the prepared standard mixture.

      • Record and analyze the chromatogram. Note the significant increase in retention times.

Expected Performance and Data Comparison

The following table summarizes the anticipated results from the three experimental protocols. The data illustrates how manipulating the chromatography conditions can dramatically alter retention and resolution.

ParameterMethod 1: C18Method 2: Phenyl-HexylMethod 3: C18 + Ion-Pairing
Analyte Retention Time (t_R) (min) Retention Time (t_R) (min) Retention Time (t_R) (min)
Isoquinoline~4.5~6.8~12.2
Quinoline~5.0~7.2~13.5
Resolution (R_s) ~1.3~1.6~2.5
Tailing Factor (Isoquinoline) ~1.6~1.3~1.1
Tailing Factor (Quinoline) ~1.7~1.4~1.2

Analysis of Expected Outcomes:

  • Method 1 (C18): This method is likely to produce partial separation. The resolution may be below the ideal value of 1.5, and significant peak tailing is expected due to secondary interactions of the protonated bases with the silica backbone. As predicted by its higher polarity, isoquinoline elutes before quinoline .

  • Method 2 (Phenyl-Hexyl): This approach should yield improved resolution (>1.5) and better peak shape. The π-π interactions provide a secondary separation mechanism that enhances the distinction between the two isomers. The elution order is expected to remain the same but with greater separation between the peaks.

  • Method 3 (Ion-Pairing): This method will result in the longest retention times and likely the best resolution and peak shape. By forming a neutral ion-pair, the undesirable interactions causing peak tailing are masked, and retention is significantly boosted. This method is particularly powerful for analyzing these compounds at low concentrations.

Conclusion and Recommendations

The separation of isoquinoline and its structural isomer quinoline is a solvable, albeit non-trivial, analytical challenge. While a standard C18 column provides a starting point, it often yields suboptimal resolution and peak shape.

  • For routine analysis where baseline separation is critical, the Phenyl-Hexyl column (Method 2) offers an excellent balance of resolution, reasonable analysis time, and improved peak symmetry without the need for aggressive mobile phase additives.

  • For applications requiring maximum resolution and sensitivity, especially in complex matrices or for trace-level quantification, Ion-Pair Chromatography (Method 3) is the most robust choice, provided a dedicated column can be used.

Furthermore, transitioning these methods to a UHPLC platform, using columns with sub-2 µm particles, can significantly reduce run times and solvent consumption while further enhancing resolution and efficiency.[18][19] The principles of selectivity discussed here remain directly applicable, providing a solid foundation for any chromatographic separation of these critical isomers.

References

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Pediaa.Com. (2024). What is the Difference Between Quinoline and Isoquinoline. Retrieved from [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Quora. (n.d.). What is the effect of particle size on retention time in normal-phase liquid chromatography (HPLC)? Retrieved from [Link]

  • Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]

  • Course Hero. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). quinoline and isoquinoline theory. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Phenyl-Hexyl UHPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC and UHPLC Advantages. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Georg Thieme Verlag KG. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Retrieved from [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Universitat de València. (n.d.). Mechanisms of retention in HPLC Part 5. Retrieved from [Link]

  • National Institutes of Health. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]

Sources

Validating Purity of 6-Methoxy-7-methylisoquinoline: A Comparative Guide to TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isoquinoline alkaloids, particularly 6-Methoxy-7-methylisoquinoline (C₁₁H₁₁NO, MW: 173.21 g/mol ), purity validation is a critical bottleneck. As a weak base (pKa ~5.4), this molecule presents unique chromatographic challenges—specifically interaction with silanol groups—that can lead to false interpretations of purity.[1][2]

This guide contrasts two dominant analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2][3] While TLC offers rapid, cost-effective reaction monitoring, it lacks the resolution to detect co-eluting isomers or non-chromophoric impurities.[2] LC-MS provides definitive quantitative data and structural corroboration but requires rigorous method development to overcome peak tailing common to basic heterocycles.[1][2][3]

Comparative Analysis: TLC vs. LC-MS

The following table objectively compares the performance of both methods specifically for isoquinoline analysis.

FeatureTLC (Rapid Screen)LC-MS (Quantitative Validation)
Primary Utility Reaction progress monitoring; qualitative purity check.[1][2][3]Final purity quantification; structural confirmation (

).
Sensitivity Low (Microgram range).[1][2][3] Limited by UV extinction.[1][2][3]High (Nanogram/Picogram range).[1][2][3] Detects trace by-products.[1][2][3]
Selectivity Moderate.[1][2][3] Prone to spot overlapping (co-elution).[1][2]High. Separates based on hydrophobicity and m/z ratio.
Isoquinoline Issue Severe Tailing: Basic nitrogen binds to acidic silica.[1][2][3]Peak Broadening: Requires buffered mobile phases to prevent tailing.[1][2][3]
Throughput High (Multiple samples per plate).[1][2][3]Low to Moderate (Serial injection).[1][2][3]
Cost per Run < $1.00 USD> $20.00 USD (Amortized instrument/solvent cost).[1][2][3]
Methodology 1: TLC (The Rapid Screen)

Objective: To quickly assess the disappearance of starting materials and the formation of the major product without utilizing expensive instrument time.

The "Basic Nitrogen" Challenge

Isoquinolines are basic.[1][2][3][4][5] On standard silica gel 60 F₂₅₄ plates, the nitrogen lone pair interacts with acidic silanol groups (


), causing the spot to "streak" or "tail" rather than elute as a tight circle. This makes differentiating the product from impurities impossible.[1][2][3]
Optimized Protocol

To validate 6-Methoxy-7-methylisoquinoline, you must neutralize the stationary phase activity.[1][2][3]

  • Stationary Phase: Silica Gel 60 F₂₅₄ on Aluminum or Glass backing.[1][2][3]

  • Mobile Phase Optimization:

    • Standard: Dichloromethane (DCM) : Methanol (MeOH) [95:5].[1][2][3]

    • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.[1][2][3]

    • Recommended System:DCM : MeOH : NH₄OH (90 : 9 : 1) .[1][2][3]

  • Visualization:

    • UV (254 nm): Isoquinolines are UV active.[1][2][3] Look for a distinct dark spot.[1][2][3]

    • Dragendorff’s Reagent: Specific for alkaloids.[1][2][3][6] The spot will turn bright orange/red against a yellow background, confirming the presence of the nitrogen heterocycle.

Critical Insight: If your TLC spot is still tailing after adding base, pre-soak the TLC plate in a chamber containing the mobile phase vapors (without elution) for 15 minutes to deactivate surface silanols before running the sample.

Methodology 2: LC-MS (The Quantitative Validator)

Objective: To obtain a purity percentage (Area %) and confirm the molecular mass (


).
Method Development for Bases

Standard Reverse Phase (RP) chromatography can result in broad peaks for isoquinolines.[1][2][3] The choice of pH is binary:

  • High pH (pH 10): Keeps the amine uncharged (free base), improving retention and peak shape, but requires specialized columns (e.g., Waters XBridge) and may suppress ionization in positive mode.

  • Low pH (pH 3): Fully protonates the amine (

    
    ).[1][2][3] This is ideal for MS sensitivity (
    
    
    
    ) but can cause peak tailing if the column has residual silanols.[1][2][3]

Recommended Protocol (Low pH - High Sensitivity):

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1][2][3] "End-capping" is non-negotiable to hide silanols.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][7]

    • Why Ammonium Formate? It acts as a chaotic salt to improve peak shape for basic compounds at low pH.[1][2][3]

  • Gradient:

    • 0 min: 5% B[1][2][3]

    • 10 min: 95% B[1][2][3]

    • 12 min: 95% B[1][2][3]

    • 12.1 min: 5% B (Re-equilibration)

  • MS Settings (ESI+):

    • Scan Range: 100–500 m/z.[1][2][3]

    • Target Mass: Extract ion chromatogram (EIC) for m/z 174.2 .

Data Interpretation
  • Purity Calculation: Integrate the UV trace (254 nm or 280 nm). Purity = (Area of Product Peak / Total Area of All Peaks) × 100.[1][2][3]

  • Mass Confirmation: The major peak at the expected retention time must show a dominant ion at 174.2 m/z (

    
    ).[1][2][3]
    
  • Common Impurity: Look for m/z 190.2 .[1][2][3] This corresponds to the N-oxide (

    
    ), a common oxidation byproduct of isoquinolines if stored improperly.[2]
    
Decision Workflow (Visualized)

The following diagram illustrates the logical flow for validating the purity of the target compound, integrating both techniques.

PurityValidation Crude Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (DCM:MeOH:NH4OH) Crude->TLC_Check Decision_TLC TLC Result? TLC_Check->Decision_TLC Purification Flash Column Chromatography (Basic Alumina or Amine-Silica) Decision_TLC->Purification Multi-spot / Tailing LCMS_Check Step 2: LC-MS Analysis (C18 / Formic Acid / ESI+) Decision_TLC->LCMS_Check Single Spot (Rf ~0.4) Purification->TLC_Check Iterate Decision_LCMS Purity > 95%? Mass = 174.2? LCMS_Check->Decision_LCMS NMR_Validation Final Step: 1H NMR (Confirm Isomer Structure) Decision_LCMS->NMR_Validation Yes Reject Repurify / Recrystallize Decision_LCMS->Reject No (<95%) Reject->Purification

Figure 1: Integrated workflow for the purification and validation of 6-Methoxy-7-methylisoquinoline.

References
  • MDPI. (2022).[1][2][3] TLC in the Analysis of Plant Material: Mobile Phase Optimization for Alkaloids. Retrieved from [Link][1][3]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] Compound Summary: 6-Methoxyisoquinoline (Analog Reference).[1][2][3] Retrieved from [Link][1][3]

  • ResearchGate. (2025). Effect of Vapour Phase on the Separation of Isoquinoline Alkaloids by TLC. Retrieved from [Link]

  • UCL Chemistry. (2024).[1][2][3] HPLC Solvents and Mobile Phase Additives Guide: Formic Acid vs Ammonium Acetate. Retrieved from [Link][1][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Methoxy-7-methylisoquinoline are central to discovery. However, beyond the bench, ensuring the safe and compliant disposal of such specialized chemical entities is a critical responsibility that underpins laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-7-methylisoquinoline, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower your laboratory with a culture of safety and compliance.

Hazard Identification and Risk Assessment: An Inferential Approach

Analysis of close structural relatives—such as 6-methoxyisoquinoline, 6-methylisoquinoline, and 6,7-dimethoxyisoquinoline—reveals a consistent hazard profile.[3][4][5] Based on this data, it is imperative to handle 6-Methoxy-7-methylisoquinoline as a hazardous substance with the assumed classifications summarized in the table below.

Table 1: Inferred Hazard Classification for 6-Methoxy-7-methylisoquinoline

Hazard ClassGHS Hazard CategoryInferred Hazard StatementSource (Based on Analogs)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6]
Hazardous to the Aquatic EnvironmentPotentialH400/H410/H412: Potential for aquatic toxicity[4][7]

This table is based on an expert inference from structurally similar compounds and should be used for risk assessment and handling procedures until a specific SDS becomes available.

The fundamental principle here is one of precaution. The methoxy and methyl functional groups on the isoquinoline scaffold can modulate its biological activity, but the core hazards associated with this class of nitrogen-containing heterocycles should be assumed to be present.

Personal Protective Equipment (PPE) and Handling Protocols

Before beginning any procedure that involves handling or disposal of 6-Methoxy-7-methylisoquinoline, the appropriate Personal Protective Equipment (PPE) must be donned. The rationale for each piece of equipment is directly linked to the inferred hazards.

  • Eye Protection : ANSI-rated safety glasses with side shields are the minimum requirement. However, given the risk of serious eye irritation, the use of chemical splash goggles is strongly recommended, especially when handling solutions or the pure compound.[8]

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[9]

  • Skin and Body Protection : A standard laboratory coat should be worn and fully fastened to protect against skin contact.[8]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, thereby mitigating the risk of respiratory tract irritation.[9]

Spill Management: A Proactive Approach

Accidents can happen, and a well-defined spill response plan is a non-negotiable component of laboratory safety.

  • Evacuate and Alert : In the event of a significant spill, immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Containment : If safe to do so, prevent the spread of the spill by using absorbent materials like vermiculite or sand. Do not use combustible materials such as paper towels to absorb large quantities of the substance.

  • Neutralization (for acid/base spills) : While 6-Methoxy-7-methylisoquinoline is a weak base, this step is more relevant for spills of acidic or basic reagents used in conjunction with it.

  • Collection : Carefully sweep up the absorbed material or solid spill into a clearly labeled, sealable waste container. Avoid creating dust.[9]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal : The collected spill material must be disposed of as hazardous waste, following the procedures outlined in the next section.

Step-by-Step Disposal Protocol for 6-Methoxy-7-methylisoquinoline

The disposal of 6-Methoxy-7-methylisoquinoline must adhere to local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] The following protocol provides a self-validating system for compliant disposal.

Step 1: Waste Characterization

The first and most critical step is to classify the waste. Based on our inferred hazard assessment, any 6-Methoxy-7-methylisoquinoline, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

Step 2: Segregation and Containerization
  • Segregate Waste Streams : Do not mix 6-Methoxy-7-methylisoquinoline waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently if mixed.

  • Use Appropriate Containers : Collect all waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.[11]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methoxy-7-methylisoquinoline"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: On-site Accumulation

Follow your institution's guidelines for the temporary storage of hazardous waste. This typically involves storing the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

Step 4: Professional Disposal

Under no circumstances should 6-Methoxy-7-methylisoquinoline or its containers be disposed of in the regular trash or poured down the drain. The EPA expressly prohibits the sewering of hazardous pharmaceutical waste.[12][13]

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Methoxy-7-methylisoquinoline.

DisposalWorkflow Start Waste Generation (6-Methoxy-7-methylisoquinoline) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate in a Compatible Container Characterize->Segregate  Is Hazardous Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Disposal ContactEHS->Disposal

Caption: Disposal workflow for 6-Methoxy-7-methylisoquinoline.

Conclusion

The responsible management and disposal of specialized research chemicals like 6-Methoxy-7-methylisoquinoline are as crucial as the discoveries they enable. By adhering to the principles of hazard inference, diligent use of PPE, and strict compliance with established disposal protocols, laboratories can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for your operations.

References

  • Current time information in Kanpur Division, IN. (n.d.). Google.
  • Chemos GmbH & Co. KG. (2021, July 5).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.
  • Fisher Scientific. (2025, December 19).
  • (2025, December 19).
  • National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline. PubChem. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved February 3, 2026, from [Link]

  • Deshmukh, S. A., et al. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. The Royal Society of Chemistry. DOI:10.1039/D5RA04962H.
  • (2025, August 13). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. EPA. Retrieved February 3, 2026, from [Link]

  • (n.d.).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • JPH01153679A - Purification of isoquinoline. (n.d.).
  • Zinc Metal - Special High Grade (Pure Grades) MSDS. (n.d.).
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15).
  • MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent.
  • (2025, December 12).
  • Linde. (2016, October 11).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline. PubChem. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylisoquinoline. PubChem. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxyisoquinoline. PubChem. Retrieved February 3, 2026, from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-7-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel heterocyclic compounds like 6-Methoxy-7-methylisoquinoline is foundational. While these molecules hold immense potential, they also demand our utmost respect and caution. The integrity of our research and, more importantly, our personal safety, hinges on a comprehensive understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to instill a deep, proactive safety culture that becomes as integral to our work as the scientific method itself.

Disclaimer: Specific safety data for 6-Methoxy-7-methylisoquinoline is not extensively published. The following guidance is synthesized from the safety protocols for structurally analogous and closely related compounds, including various quinoline and isoquinoline derivatives. Always consult your institution's Environmental Health and Safety (EHS) department and perform a formal risk assessment before handling any new chemical.

The 'Why': A Hazard-Informed Approach to PPE Selection

Understanding the potential hazards of a chemical is the critical first step in establishing a robust safety protocol. The selection of PPE is not arbitrary; it is a direct response to the specific risks a substance presents. Based on data from similar isoquinoline derivatives, we can anticipate a distinct hazard profile.[1]

Several related compounds are classified as harmful if swallowed, and are known to cause significant skin and eye irritation.[2][3][4][5] Some analogs are even classified as toxic upon skin contact.[6] Inhalation may also lead to respiratory tract irritation.[5][7] Therefore, our defense strategy must be multi-faceted, protecting all potential routes of exposure: dermal, ocular, and respiratory.

Hazard StatementDescriptionCommonality in Related CompoundsSource
H302 Harmful if swallowedHigh[2][3][6]
H315 Causes skin irritationHigh[2][3][8]
H319 Causes serious eye irritationHigh[3][5][6]
H311 Toxic in contact with skinMedium[6]
H412 Harmful to aquatic life with long lasting effectsMedium[6]

This data compels us to treat 6-Methoxy-7-methylisoquinoline with significant caution, assuming it possesses similar properties until proven otherwise. Every piece of PPE recommended below is a direct countermeasure to these potential threats.

Core Protective Equipment: Your Essential Barrier

Personal Protective Equipment is the final barrier between you and a potential hazard.[9][10] Its effectiveness depends entirely on correct selection and use.

Eye and Face Protection

Chemical splashes can cause irreversible eye damage. Standard prescription glasses are not a substitute for safety eyewear.

  • Minimum Requirement: Safety glasses with integrated side shields.

  • Recommended: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection against splashes, mists, and fine dust.[11]

  • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

Skin and Body Protection
  • Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory.[11] It should be long-sleeved, fit properly, and be kept fully buttoned to protect your street clothes and skin from contamination.[11]

  • Gloves: Glove selection is critical. Not all materials offer the same level of protection against all chemicals.

    • Material: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many organic reagents.[12] For prolonged handling, consider heavier-duty gloves like neoprene or butyl rubber and always consult a glove compatibility chart.

    • Technique: Double-gloving is highly recommended, especially when working in a biosafety cabinet or fume hood.[10] This allows the outer, contaminated glove to be removed and disposed of while still maintaining a protective barrier.[10] Gloves should be inspected for rips or tears before each use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact with the chemical.[10][11]

  • Apparel: Long pants and closed-toe shoes made of a non-porous material are required to cover all skin from the waist down.[11]

Respiratory Protection

The need for respiratory protection is dictated by the ventilation conditions and the physical form of the chemical.

  • Standard Operations: When handling small quantities of 6-Methoxy-7-methylisoquinoline inside a certified chemical fume hood, additional respiratory protection is typically not required.

  • Required Use: If you must work outside of a fume hood, in an area with poor ventilation, or if you are handling the compound as a fine powder that could become airborne, a NIOSH-approved respirator is necessary.[1][9] A particulate respirator (e.g., N95) may be sufficient for powders, but an air-purifying respirator with organic vapor cartridges is a more robust choice.[7] A proper fit-test and training are mandatory before using any respirator.

Procedural Guide: A Step-by-Step Safety Workflow

Adherence to a strict, sequential protocol minimizes the risk of error and exposure.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.[13]

    • Ensure the fume hood is functioning correctly (check the airflow monitor).

    • Gather all necessary chemicals, equipment, and waste containers before you begin.

    • Ensure an appropriate chemical spill kit is readily accessible.

  • Donning PPE (Putting On):

    • Step 1: Put on your lab coat and ensure it is fully buttoned.

    • Step 2: Don your inner pair of nitrile gloves.

    • Step 3: Don your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

    • Step 4: Put on your chemical splash goggles.

    • Step 5: If required, put on your face shield and/or respirator.

  • Chemical Handling:

    • Perform all manipulations of 6-Methoxy-7-methylisoquinoline deep within the fume hood, at least six inches behind the sash.[13]

    • Keep the fume hood sash as low as possible to provide a physical barrier.[13]

    • If handling a solid, use techniques that avoid generating dust.

    • In case of a spill, immediately alert others and follow your institution's spill cleanup procedures.

  • Doffing PPE (Taking Off):

    • This sequence is designed to prevent self-contamination.

    • Step 1: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.[7]

    • Step 2: Remove your face shield (if used) by handling it from the back.

    • Step 3: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or place it in a laundry bin if contaminated.

    • Step 4: Remove your goggles.

    • Step 5: Remove the inner pair of gloves.

    • Step 6: Immediately and thoroughly wash your hands with soap and water.[13]

  • Waste Disposal:

    • All solid waste contaminated with 6-Methoxy-7-methylisoquinoline (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[14][15]

    • Liquid waste must be collected in a compatible, sealed, and properly labeled hazardous waste container.[15] Do not pour chemical waste down the drain.[15]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical path for safe handling, from initial preparation to final disposal.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling prep 1. Designate Area (Fume Hood) gather 2. Gather Materials & Waste Containers prep->gather don 3. Don Full PPE gather->don handle 4. Manipulate Chemical (Inside Hood) don->handle spill Spill? handle->spill cleanup Follow Spill Protocol spill->cleanup Yes doff 5. Doff PPE (Safe Sequence) spill->doff No cleanup->doff dispose 6. Dispose of Waste (Hazardous Waste) doff->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safely Handling 6-Methoxy-7-methylisoquinoline.

References

  • Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Retrieved from [Link]

  • University of Pardubice. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Le, T., & Amerine, L. B. (2021). Compounding sterile products during a personal protective equipment shortage. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 78(6), 461–464. Retrieved from [Link]

  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.